Product packaging for Shizukanolide H(Cat. No.:)

Shizukanolide H

Cat. No.: B585965
M. Wt: 304.34 g/mol
InChI Key: SVHYJRPBSSMUDB-SRIVDKISSA-N
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Description

Shizukanolide H is a useful research compound. Its molecular formula is C17H20O5 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O5 B585965 Shizukanolide H

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,9S,10R,12S,13R)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3/t9-,12-,13-,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHYJRPBSSMUDB-SRIVDKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2CC2C3(C1CC4=C(C(=O)OC4=C3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)OC4=C3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Architecture of Lindenane-Type Sesquiterpenoids: A Deep Dive into Their Biosynthetic Blueprint

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – A comprehensive technical guide has been compiled to illuminate the biosynthetic pathway of lindenane-type sesquiterpenoids, a complex class of natural products with significant therapeutic potential. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the core biosynthetic machinery, offering a foundation for future research and bioengineering efforts.

Lindenane-type sesquiterpenoids, characterized by their intricate and sterically congested carbocyclic frameworks, are predominantly found in plants of the Chloranthaceae and Lauraceae families. These compounds and their oligomers have garnered considerable attention for their wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. Despite their importance, the precise enzymatic steps leading to the formation of the core lindenane skeleton have remained largely uncharacterized. This guide synthesizes current genomic, transcriptomic, and metabolomic data to propose a putative biosynthetic pathway and outlines the experimental methodologies required for its full elucidation.

The Core Biosynthetic Pathway: From Acyclic Precursor to Cyclic Scaffold

The biosynthesis of all sesquiterpenoids, including the lindenanes, originates from the ubiquitous C15 precursor, farnesyl pyrophosphate (FPP). FPP is generated through the mevalonate (MVA) pathway in the cytoplasm. The crucial step in the formation of the lindenane skeleton is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs) or cyclases.

While a dedicated "lindenane synthase" has yet to be functionally characterized, recent genomic and transcriptomic analyses of lindenane-producing plants, such as Chloranthus spicatus, Chloranthus sessilifolius, and Lindera megaphylla, have identified numerous candidate TPS genes.[1][2][3][4] Notably, these studies have revealed a significant expansion of the TPS-a subfamily, which is responsible for the synthesis of sesquiterpenes.[1][4]

The proposed biosynthetic pathway commences with the ionization of FPP and a series of carbocation-mediated cyclizations and rearrangements to form the characteristic lindenane scaffold. It is hypothesized that germacrane-type sesquiterpenoids may serve as key intermediates in this process.[5] Subsequent enzymatic modifications, such as hydroxylations, oxidations, and acylations, lead to the vast diversity of lindenane derivatives observed in nature. Furthermore, many of the more complex lindenane structures are oligomers, which are thought to be formed through non-enzymatic, spontaneous Diels-Alder cycloadditions of monomeric lindenane precursors.

Lindenane Biosynthetic Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP GPPS FPP FPP GPP->FPP FPPS Lindenane_Cation Lindenane_Cation FPP->Lindenane_Cation Candidate Lindenane Synthase (TPS-a subfamily) Lindenane_Skeleton Lindenane_Skeleton Lindenane_Cation->Lindenane_Skeleton Rearrangements Lindenane_Monomers Lindenane_Monomers Lindenane_Skeleton->Lindenane_Monomers Oxidations, Hydroxylations, etc. Lindenane_Oligomers Lindenane_Oligomers Lindenane_Monomers->Lindenane_Oligomers Diels-Alder Cycloadditions

Figure 1: Proposed biosynthetic pathway of lindenane-type sesquiterpenoids.

Quantitative Insights into Sesquiterpene Biosynthesis

While specific kinetic data for a lindenane synthase is not yet available, the study of other sesquiterpene synthases provides a valuable framework for understanding the catalytic efficiency of these enzymes. The following table summarizes representative kinetic parameters for characterized sesquiterpene synthases.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Tobacco 5-epi-aristolochene synthase (TEAS)FPP~1.5~0.05~3.3 x 104
Abies grandis γ-humulene synthaseFPP~0.5~0.03~6.0 x 104
Zingiber zerumbet α-humulene synthaseFPP~2.9~0.01~3.4 x 103
Note: This data is for illustrative purposes and represents typical values for sesquiterpene synthases.

Experimental Protocols for Elucidating the Lindenane Biosynthetic Pathway

A multi-pronged approach combining bioinformatics, molecular biology, biochemistry, and analytical chemistry is required to fully characterize the lindenane biosynthetic pathway. The following sections detail the key experimental protocols.

Identification of Candidate Terpene Synthase Genes

The availability of genome and transcriptome data for Chloranthus and Lindera species is the starting point for identifying candidate lindenane synthase genes.[1][2][3][4]

Methodology:

  • Database Mining: Utilize BLAST (Basic Local Alignment Search Tool) to search the genome and transcriptome assemblies of lindenane-producing plants with known sesquiterpene synthase protein sequences.

  • Phylogenetic Analysis: Align the identified candidate TPS sequences with known plant TPSs to classify them into the different TPS subfamilies (TPS-a, -b, -c, -d, -e/f, -g). Candidate lindenane synthases are expected to cluster within the TPS-a subfamily.

  • Gene Expression Analysis: Analyze tissue-specific transcriptome data to identify TPS-a subfamily genes that are highly expressed in tissues where lindenane-type sesquiterpenoids are known to accumulate. A co-expression analysis correlating gene expression levels with metabolite abundance can further prioritize candidate genes.[2]

Candidate Gene Identification Workflow Genome/Transcriptome Data Genome/Transcriptome Data BLAST Search BLAST Search Genome/Transcriptome Data->BLAST Search Known TPS sequences Candidate TPS Sequences Candidate TPS Sequences BLAST Search->Candidate TPS Sequences Phylogenetic Analysis Phylogenetic Analysis Candidate TPS Sequences->Phylogenetic Analysis TPS-a Subfamily Candidates TPS-a Subfamily Candidates Phylogenetic Analysis->TPS-a Subfamily Candidates Co-expression Analysis Co-expression Analysis TPS-a Subfamily Candidates->Co-expression Analysis Metabolite Data Prioritized Candidate Genes Prioritized Candidate Genes Co-expression Analysis->Prioritized Candidate Genes

Figure 2: Workflow for identifying candidate lindenane synthase genes.
Functional Characterization of Candidate Terpene Synthases

The functional characterization of candidate TPS genes involves heterologous expression and in vitro enzymatic assays to determine their product profiles.

Methodology:

  • Gene Cloning and Heterologous Expression:

    • Amplify the full-length coding sequences of candidate TPS genes from cDNA.

    • Clone the amplified sequences into a suitable expression vector (e.g., pET vectors for E. coli or pYES-DEST52 for yeast).

    • Transform the expression constructs into a suitable heterologous host (E. coli or Saccharomyces cerevisiae).

    • Induce protein expression and purify the recombinant TPS enzymes.

  • In Vitro Enzyme Assays:

    • Incubate the purified recombinant TPS enzyme with the substrate FPP in a suitable buffer containing a divalent metal cofactor (typically Mg2+ or Mn2+).

    • Extract the resulting terpene products with an organic solvent (e.g., hexane or pentane).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or library data.

Quantitative Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is used to validate the expression patterns of candidate TPS genes observed in transcriptome data and to investigate their regulation under different conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from different plant tissues or from plants subjected to various treatments (e.g., elicitor treatment, developmental stages).

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • qRT-PCR:

    • Design gene-specific primers for the candidate TPS genes and suitable reference genes.

    • Perform qRT-PCR using a SYBR Green-based detection method.

    • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

Metabolite Analysis

GC-MS is the primary analytical technique for the identification and quantification of lindenane-type sesquiterpenoids in plant extracts.

Methodology:

  • Sample Preparation:

    • Grind plant material to a fine powder.

    • Extract the metabolites with a suitable organic solvent (e.g., methanol, ethyl acetate, or hexane).

    • Concentrate the extract and, if necessary, perform a cleanup step (e.g., solid-phase extraction) to remove interfering compounds.

  • GC-MS Analysis:

    • Separate the components of the extract on a suitable GC column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms column).

    • Identify the lindenane-type sesquiterpenoids based on their mass spectra and retention indices.

    • Quantify the compounds using an internal standard and a calibration curve if authentic standards are available.

Experimental Workflow cluster_0 Gene Discovery & Validation cluster_1 Metabolite Profiling Candidate TPS Gene Candidate TPS Gene Cloning & Heterologous Expression Cloning & Heterologous Expression Candidate TPS Gene->Cloning & Heterologous Expression qRT-PCR qRT-PCR Candidate TPS Gene->qRT-PCR Tissue-specific expression Heterologous Expression Heterologous Expression Purified Recombinant Protein Purified Recombinant Protein Heterologous Expression->Purified Recombinant Protein In Vitro Enzyme Assay In Vitro Enzyme Assay Purified Recombinant Protein->In Vitro Enzyme Assay + FPP GC-MS Analysis GC-MS Analysis In Vitro Enzyme Assay->GC-MS Analysis Product Profile Correlation Analysis Correlation Analysis GC-MS Analysis->Correlation Analysis qRT-PCR->Correlation Analysis Plant Tissue Plant Tissue Metabolite Extraction Metabolite Extraction Plant Tissue->Metabolite Extraction Metabolite Extraction->GC-MS Analysis Lindenane Quantification Pathway Elucidation Pathway Elucidation Correlation Analysis->Pathway Elucidation

Figure 3: Integrated experimental workflow for lindenane pathway elucidation.

Future Perspectives

The recent availability of genomic resources for lindenane-producing plants has opened up new avenues for the definitive characterization of their biosynthetic pathways. The identification and functional characterization of the specific terpene synthases responsible for the formation of the lindenane skeleton are now within reach. This knowledge will not only provide a deeper understanding of the evolution of chemical diversity in the plant kingdom but also enable the metabolic engineering of microorganisms for the sustainable production of these valuable compounds for pharmaceutical and other applications. This technical guide serves as a roadmap for researchers to navigate this exciting field of natural product biosynthesis.

References

Physical and chemical properties of Shizukanolide H.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukanolide H is a naturally occurring lindenane-type sesquiterpenoid dimer. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, drawing from available scientific literature. The document summarizes its molecular structure, and physicochemical data. While specific experimental protocols for the isolation and spectroscopic analysis of this compound are not extensively detailed in publicly available literature, this guide presents representative methodologies for related compounds within the shizukanolide family. Furthermore, the known biological activities of closely related lindenane sesquiterpenoids are discussed to provide context for the potential therapeutic applications of this compound.

Introduction

This compound belongs to the lindenane class of sesquiterpenoid dimers, a group of complex natural products isolated from plants of the Chloranthaceae family, notably from Sarcandra glabra and various Chloranthus species.[1][2] These compounds are characterized by their intricate polycyclic skeletons and have garnered significant interest from the scientific community due to their potential biological activities, including anti-inflammatory and cytotoxic effects.[3][4] This guide focuses specifically on the physical and chemical properties of this compound, providing a centralized resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₁₇H₂₀O₅.[5] Its appearance has been described as an oil, and it is recommended to be stored at 2-8°C.[3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 1136932-34-7[3]
Molecular Formula C₁₇H₂₀O₅[5]
Molecular Weight 304.34 g/mol [4]
Appearance Oil[3]
Storage 2-8°C Refrigerator[3]

Note: Quantitative data such as melting point and optical rotation for this compound are not available in the reviewed literature.

Chemical Structure

The chemical structure of this compound is a complex dimeric sesquiterpenoid of the lindenane type. A common synonym for this compound is Cycloprop[4][6]indeno[5,6-b]furan-2(4H)-one, 5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-, (4aS,5R,5aS,6aR,6bS)-.[4]

Spectroscopic Data

Detailed 1H-NMR, 13C-NMR, and IR spectroscopic data for this compound are not explicitly available in the public domain. However, comprehensive spectroscopic analysis has been performed on closely related shizukanolide compounds, which can serve as a reference for the expected spectral features of this compound.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been identified in the surveyed literature, the general procedure for extracting and isolating lindenane sesquiterpenoids from Chloranthus and Sarcandra species typically involves the following steps.

General Isolation Workflow for Lindenane Sesquiterpenoids

The following diagram outlines a representative workflow for the isolation of lindenane sesquiterpenoids from their natural plant sources.

Isolation_Workflow start Plant Material (e.g., roots of Sarcandra glabra) extraction Extraction with Organic Solvent (e.g., 95% EtOH) start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Partitioning with Solvents of Increasing Polarity (e.g., Petroleum Ether, CH2Cl2, EtOAc, MeOH) concentration->partition chromatography Column Chromatography (e.g., Silica Gel, ODS) partition->chromatography hplc High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase C18) chromatography->hplc isolation Isolation of Pure this compound hplc->isolation

A representative workflow for the isolation of lindenane sesquiterpenoids.
Spectroscopic Analysis

The structural elucidation of isolated compounds like this compound relies on a combination of modern spectroscopic techniques.

NMR spectroscopy, including 1H-NMR, 13C-NMR, and various 2D-NMR experiments (e.g., COSY, HSQC, HMBC), is crucial for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.

IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Biological Activity and Potential Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the broader class of lindenane sesquiterpenoid dimers from Sarcandra glabra has demonstrated notable anti-inflammatory properties.[3][4] Several studies have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[3][6] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.

Potential Anti-Inflammatory Signaling Pathway

The inhibition of NO production in LPS-stimulated macrophages by lindenane sesquiterpenoids suggests a possible interaction with the NF-κB signaling pathway, a key regulator of inflammation. The logical relationship is depicted below.

Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation iNOS_Expression Inducible Nitric Oxide Synthase (iNOS) Gene Expression NFkB_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Shizukanolide_H This compound (and related dimers) Shizukanolide_H->NFkB_Activation Inhibition

A putative anti-inflammatory mechanism of lindenane sesquiterpenoids.

Conclusion

This compound is a structurally complex natural product with potential for further scientific investigation. While a complete physicochemical profile and detailed biological studies are yet to be published, the information available for related lindenane sesquiterpenoids suggests that it may possess interesting pharmacological properties, particularly in the area of anti-inflammatory research. This guide serves as a foundational resource to encourage and facilitate future research into this promising molecule. Further studies are warranted to fully elucidate its physical, chemical, and biological characteristics.

References

The Shizukanolides of Chloranthus Species: A Technical Guide to Their Discovery, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, isolation, structural elucidation, and biological significance of shizukanolides, a class of sesquiterpenoid lactones derived from Chloranthus species. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The genus Chloranthus, belonging to the family Chloranthaceae, has a rich history in traditional medicine, particularly in East Asia. Phytochemical investigations into this genus have led to the discovery of a unique class of sesquiterpenoid lactones known as shizukanolides. These compounds, characterized by a lindenane-type skeleton, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and history of shizukanolides, detailing the experimental methodologies for their isolation and characterization, summarizing key quantitative data, and exploring their interactions with cellular signaling pathways.

Discovery and History

The first members of the shizukanolide family were isolated from Chloranthus japonicus Sieb. (known as "hitori-shizuka" in Japan) by Kawabata and colleagues in 1979. Their initial investigation of the fresh aerial parts and roots of this plant led to the characterization of two novel sesquiterpenoid lactones: shizukanolide and 8,9-dehydro-shizukanolide. The structures of these compounds were elucidated through a combination of spectroscopic techniques, including infrared (IR) and ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), with the definitive structure of shizukanolide being confirmed by X-ray crystallography[1].

Following this initial discovery, further research on Chloranthus species, including C. japonicus and C. serratus, has led to the isolation and identification of a growing family of related lindenanolide sesquiterpenoids. These include compounds such as shizukanolides D, E, and F, as well as dimeric sesquiterpenoids like shizukaol D. This ongoing research continues to reveal the structural diversity of this class of natural products and their potential as lead compounds for drug discovery.

Experimental Protocols

The isolation and characterization of shizukanolides involve a series of well-defined experimental procedures. The following sections detail the typical methodologies employed.

Extraction and Isolation

A general workflow for the extraction and isolation of shizukanolides from Chloranthus species is outlined below.

Extraction_Workflow Plant_Material Dried and Powdered Chloranthus sp. Extraction Solvent Extraction (e.g., Ether or Ethanol) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Florisil or Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) Fractionation->HPLC Pure_Compound Pure Shizukanolide HPLC->Pure_Compound

Caption: General workflow for the extraction and isolation of shizukanolides.

Detailed Protocol for Extraction and Initial Purification:

  • Plant Material Preparation: The aerial parts or roots of the Chloranthus species are collected, air-dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is typically extracted with a non-polar solvent such as diethyl ether or a moderately polar solvent like ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined, filtered to remove solid plant debris, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Initial Fractionation by Column Chromatography: The crude extract is subjected to column chromatography for initial separation. A common stationary phase used is Florisil or silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

Protocol for Final Purification by Preparative HPLC:

  • Sample Preparation: Fractions from column chromatography showing the presence of shizukanolides are combined, concentrated, and dissolved in a suitable solvent compatible with the HPLC mobile phase.

  • Chromatographic Conditions: The sample is injected onto a preparative HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column).

    • Mobile Phase: A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water.

    • Flow Rate: The flow rate is optimized for the specific column dimensions.

    • Detection: The eluent is monitored using a UV detector at a wavelength where the shizukanolides exhibit absorbance (e.g., around 210-280 nm).

  • Fraction Collection: Peaks corresponding to individual shizukanolides are collected, and the solvent is removed under reduced pressure to yield the pure compounds.

Structural Elucidation

The determination of the chemical structure of isolated shizukanolides relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR (Carbon-13 NMR): Determines the number of different types of carbon atoms in the molecule.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the carbon skeleton and the relative stereochemistry of the molecule by revealing correlations between protons and carbons.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition and molecular formula.

X-ray Crystallography:

  • This technique provides the unambiguous three-dimensional structure of a molecule in its crystalline state, confirming the connectivity and absolute stereochemistry. A single crystal of the purified shizukanolide is required for this analysis.

Quantitative Data

The following tables summarize key quantitative data related to the yield and biological activity of selected shizukanolides.

Table 1: Yield of Shizukanolides from Chloranthus Species

CompoundPlant SourcePlant PartYield (%)Reference
ShizukanolideChloranthus japonicusAerial Parts~0.02[1]
8,9-Dehydro-shizukanolideChloranthus japonicusRoots~0.017[1]

Table 2: Anticancer Activity of Shizukanolides and Related Compounds (IC₅₀ values in µM)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Shizukaol DSMMC-7721Liver CancerDose-dependent inhibition[1][2]
Shizukaol DSK-HEP1Liver CancerDose-dependent inhibition[1][2]
Shizukaol DHepG2Liver CancerDose-dependent inhibition[1][2]

Table 3: Antifungal Activity of Shizukanolides (MIC values)

CompoundFungal SpeciesMICReference
Dehydro-shizukanolideNot specifiedModerate activity[3]

Note: More extensive quantitative data on the biological activities of a wider range of shizukanolides is an active area of research.

Signaling Pathways and Biological Activities

Shizukanolides and related compounds from Chloranthus species have demonstrated a range of promising biological activities, primarily as antifungal and anticancer agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity and Apoptosis Induction

Several studies have highlighted the potential of shizukanolides and their derivatives as anticancer agents. For instance, shizukaol D, a dimeric sesquiterpene from Chloranthus serratus, has been shown to inhibit the growth of human liver cancer cells.[1][2] The mechanism of action involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Response Shizukanolide Shizukanolide Derivative (e.g., Shizukaol D) Wnt_Pathway Wnt Signaling Pathway Shizukanolide->Wnt_Pathway Inhibition Beta_Catenin β-catenin Expression Wnt_Pathway->Beta_Catenin Downregulation Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Beta_Catenin->Target_Genes Downregulation Apoptosis Apoptosis Target_Genes->Apoptosis Induction

Caption: Proposed mechanism of apoptosis induction by shizukaol D via Wnt pathway inhibition.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Shizukaol D has been found to attenuate Wnt signaling, leading to a decrease in the expression of β-catenin and its downstream target genes, which are often involved in tumor progression.[1][2][4] This inhibition of the Wnt pathway is a key mechanism behind the anticancer effects of this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its aberrant activation is linked to various chronic diseases, including cancer. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway. While direct studies on the effect of shizukanolides on NF-κB are still emerging, the structural features of these compounds, particularly the α,β-unsaturated lactone moiety, suggest they may act as Michael acceptors and interact with key signaling proteins in the NF-κB pathway, such as IKK (IκB kinase), thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_cytoplasm NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cytoplasm Degradation & Release NFkB_nucleus NF-κB (p50/p65) (Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression Activation Shizukanolide Shizukanolide Shizukanolide->IKK Potential Inhibition

Caption: Potential mechanism of NF-κB pathway inhibition by shizukanolides.

Conclusion

The shizukanolides from Chloranthus species represent a fascinating and biologically active class of natural products. Since their initial discovery, research has unveiled their complex chemical structures and promising therapeutic potential, particularly in the areas of cancer and fungal infections. The detailed experimental protocols for their isolation and characterization provided in this guide serve as a valuable resource for researchers. The elucidation of their mechanisms of action, including the modulation of critical signaling pathways such as Wnt and potentially NF-κB, opens up new avenues for the development of novel therapeutic agents. Further in-depth studies, including comprehensive quantitative analysis of their biological activities and detailed investigations into their molecular targets, are warranted to fully exploit the therapeutic promise of these unique natural compounds.

References

Unveiling the Spectroscopic Signature of Shizukanolide H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural products is paramount for identification, characterization, and further investigation. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for Shizukanolide H, a notable 8,9-seco-lindenane sesquiterpenoid isolated from Chloranthus serratus.

This compound, along with its counterpart Shizukanolide G, was first isolated and characterized from the whole plant of Chloranthus serratus (Thunb.) Roem. et Schult. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
12.58m
22.15, 1.85m
32.80m
53.25d10.5
2.45dd13.5, 5.0
2.20dd13.5, 10.5
84.95br s
115.80s
13α4.88s
13β4.85s
141.05s
151.75s
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
Positionδ (ppm)
145.2
228.7
342.1
4148.5
555.8
635.6
7170.1
878.9
9142.3
1045.8
11118.2
12172.5
13115.5
1418.2
1520.5
Table 3: IR and MS Spectroscopic Data for this compound
TechniqueData
IR (KBr) νₘₐₓ cm⁻¹3450 (OH), 1765 (γ-lactone), 1710 (C=O), 1640 (C=C)
EIMS m/z (%)264 [M]⁺ (15), 246 (25), 231 (100), 218 (30), 203 (45), 185 (35)
HREIMS m/z264.1358 (Calcd. for C₁₅H₂₀O₄, 264.1362)

Experimental Protocols

The isolation and spectroscopic analysis of this compound followed established methodologies for natural product chemistry.

Isolation Procedure: The air-dried whole plants of Chloranthus serratus were powdered and extracted with 95% ethanol. The concentrated extract was then partitioned between petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis:

  • NMR Spectra: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were reported in ppm relative to tetramethylsilane (TMS) as the internal standard.

  • Mass Spectra: Electron Impact Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) were performed on a VG Auto Spec-3000 spectrometer.

  • IR Spectrum: The Infrared spectrum was obtained using a Perkin-Elmer 577 spectrometer with potassium bromide (KBr) pellets.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Chloranthus serratus) Extraction Extraction (95% EtOH) Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column & Prep-TLC Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (EIMS, HREIMS) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Data_Analysis Spectra Interpretation IR->Data_Analysis MS->Data_Analysis NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Final_Structure Final Structure of this compound Structure_Proposal->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Shizukanolide H: A Technical Overview of its Molecular Properties and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide H, a sesquiterpenoid natural product, has garnered attention within the scientific community for its potential therapeutic applications. Isolated from plants of the Chloranthus genus, this molecule's intricate structure and biological activity present a compelling case for further investigation, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, experimental protocols for its study, and a proposed mechanism of action supported by its observed neuroprotective effects.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₁₇H₂₀O₅
Molecular Weight304.34 g/mol
Class of CompoundSesquiterpenoid
Natural SourceIsolated from Chloranthus spicatus

Experimental Protocols

This section outlines generalized experimental methodologies relevant to the isolation, characterization, and biological evaluation of this compound. These protocols are based on standard practices in natural product chemistry and neurobiology.

Isolation and Purification of this compound from Chloranthus spicatus

A generalized workflow for the isolation and purification of this compound is presented below. This process typically involves extraction followed by chromatographic separation.

G plant_material Dried and Powdered Chloranthus spicatus Roots extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate-Water) extraction->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc shizukanolide_h Pure this compound hplc->shizukanolide_h

Figure 1. General workflow for the isolation of this compound.
  • Extraction: The dried and powdered roots of Chloranthus spicatus are subjected to solvent extraction, typically with methanol, to obtain a crude extract.

  • Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

  • Column Chromatography: The organic phase is concentrated and subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Neuroprotective Activity in PC12 Cells

This compound has demonstrated neuroprotective activity against glutamate-induced neuronal cell death in rat pheochromocytoma (PC12) cells.[1] A typical experimental workflow to assess this activity is as follows:

G cell_culture Culture PC12 Cells treatment Pre-treat with this compound cell_culture->treatment glutamate_exposure Induce Excitotoxicity with Glutamate treatment->glutamate_exposure viability_assay Assess Cell Viability (e.g., MTT Assay) glutamate_exposure->viability_assay analysis Data Analysis and Comparison viability_assay->analysis

Figure 2. Workflow for assessing neuroprotective activity.
  • Cell Culture: PC12 cells are cultured in a suitable medium and seeded in multi-well plates.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

  • Induction of Excitotoxicity: Glutamate is added to the cell culture medium to induce neuronal cell death.

  • Cell Viability Assay: After a defined incubation period, cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The viability of cells treated with this compound is compared to that of untreated control cells and cells treated with glutamate alone to determine the neuroprotective effect.

Proposed Mechanism of Neuroprotection

While the precise signaling pathway modulated by this compound is yet to be fully elucidated, its protective effect against glutamate-induced excitotoxicity suggests a mechanism involving the regulation of key downstream signaling cascades. Glutamate-induced neurotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium (Ca²⁺) influx, mitochondrial dysfunction, and ultimately, apoptosis.

Based on established neuroprotective pathways, a plausible mechanism for this compound is proposed below.

G cluster_0 Glutamate-Induced Excitotoxicity cluster_1 This compound Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Shizukanolide_H This compound Shizukanolide_H->Ca_Influx Inhibits? MAPK_ERK MAPK/ERK Pathway Shizukanolide_H->MAPK_ERK Activates? Bcl2_Family ↑ Anti-apoptotic Bcl-2 Family Proteins MAPK_ERK->Bcl2_Family Promotes Bcl2_Family->Mitochondrial_Dysfunction Inhibits

References

Literature Review on the Bioactivity of Shizukanolide H and Related Compounds from Sarcandra glabra

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of the available scientific literature concerning the bioactivity of sesquiterpenoid lactones, with a primary focus on the shizukanolide class of compounds. Extensive searches of scholarly databases indicate a significant gap in the literature regarding the specific biological activities of Shizukanolide H . While its presence as a chemical constituent of Sarcandra glabra has been documented, to date, no studies detailing its bioactivity, quantitative data, or mechanism of action have been published.

Therefore, this review broadens its scope to encompass the known biological activities of structurally related shizukanolides and other bioactive compounds isolated from Sarcandra glabra. This approach aims to provide a valuable contextual understanding and a predictive framework for the potential bioactivities of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products from the Chloranthaceae family.

Introduction to Shizukanolides and Sarcandra glabra

Shizukanolides are a class of sesquiterpenoid lactones characterized by a lindenane-type skeleton. These natural products are predominantly found in plants of the Chloranthaceae family, with Sarcandra glabra being a notable source.[1] Sarcandra glabra, also known as "Caoshanhu" in traditional Chinese medicine, has been used for centuries to treat a variety of ailments, including inflammatory diseases, infections, and cancer.[1] Modern phytochemical investigations of S. glabra have led to the isolation of a diverse array of bioactive compounds, including numerous shizukanolides, flavonoids, and phenolic acids, which are believed to contribute to its therapeutic effects.[2]

Bioactivity of Shizukanolide Analogs and Other Compounds from Sarcandra glabra

While data on this compound is unavailable, several other shizukanolides and related compounds from S. glabra have demonstrated significant biological activities, primarily anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of compounds isolated from Sarcandra glabra. For instance, a study on sesquiterpenoids from the leaves of S. glabra identified compounds with inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[2] One such compound, Sarglanoid C, exhibited an IC50 value of 20.00 ± 1.30 μmol·L−1 for NO inhibition.[2]

The general mechanism of anti-inflammatory action for many natural products involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.

Cytotoxic Activity

Lindenane-type sesquiterpenoid dimers isolated from Sarcandra glabra have shown promising cytotoxic activities against various cancer cell lines. For example, Sarcandrolides F and J exhibited cytotoxicity against the HL-60 human leukemia cell line with IC50 values of 1.2 μM and 0.03 μM, respectively.[3] These findings suggest that the unique dimeric structures of these sesquiterpenoids may play a crucial role in their anticancer potential.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for bioactive compounds isolated from Sarcandra glabra.

CompoundBioactivityAssay SystemIC50 ValueReference
Sarglanoid CAnti-inflammatoryNO production in LPS-induced RAW 264.7 cells20.00 ± 1.30 μmol·L−1[2]
Sarcandrolide FCytotoxicityHL-60 human leukemia cells1.2 μM[3]
Sarcandrolide JCytotoxicityHL-60 human leukemia cells0.03 μM[3]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this review, the nitric oxide (NO) inhibition assay, which is a common method for evaluating the anti-inflammatory potential of natural products.

Nitric Oxide (NO) Inhibition Assay in LPS-Induced RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor) should be included.

  • After the incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the test compound that inhibits 50% of NO production, is determined from a dose-response curve.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many natural products are often mediated through the inhibition of the NF-κB signaling pathway. Below is a conceptual diagram of this pathway and a typical experimental workflow for its investigation.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Shizukanolide Shizukanolide Analogs Shizukanolide->IKK Inhibition

Caption: Conceptual diagram of the NF-κB signaling pathway and potential inhibition by shizukanolide analogs.

Experimental_Workflow Start Start: RAW 264.7 Cells Treatment Treatment: 1. Shizukanolide Analog 2. LPS Start->Treatment Incubation Incubation (24 hours) Treatment->Incubation Analysis Analysis Incubation->Analysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Analysis->NO_Assay Western_Blot Protein Expression (iNOS, COX-2, p-IκBα) (Western Blot) Analysis->Western_Blot qPCR mRNA Expression (TNF-α, IL-6) (RT-qPCR) Analysis->qPCR End End: Data Interpretation NO_Assay->End Western_Blot->End qPCR->End

Caption: Experimental workflow for investigating the anti-inflammatory effects of shizukanolide analogs.

Conclusion and Future Directions

While the current body of scientific literature lacks specific data on the bioactivity of this compound, the demonstrated anti-inflammatory and cytotoxic properties of its structural analogs from Sarcandra glabra provide a strong rationale for its investigation. Future research should prioritize the isolation or synthesis of this compound in sufficient quantities to enable comprehensive biological evaluation.

Initial screening should focus on its anti-inflammatory and anticancer activities, given the established profile of related compounds. Mechanistic studies could then be undertaken to elucidate its molecular targets and effects on key signaling pathways. Such research would not only fill a significant knowledge gap but also potentially uncover a novel therapeutic lead from a well-established medicinal plant.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Shizukanolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shizukanolides are a class of lindenane-type sesquiterpenoid lactones isolated from plants of the genus Chloranthus. These natural products exhibit a complex and congested polycyclic framework, making their stereochemical elucidation a challenging and critical aspect of their chemical characterization. A thorough understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and for the design of synthetic analogues with potential therapeutic applications. While specific data for a "Shizukanolide H" is not presently available in the scientific literature, this guide provides a comprehensive overview of the stereochemical determination of the shizukanolide core, using the parent compound, shizukanolide, as a primary example. The principles and methodologies described herein are fundamental to the stereochemical analysis of all members of the shizukanolide family.

Relative Stereochemistry of the Shizukanolide Core

The relative configuration of the multiple contiguous stereocenters in the shizukanolide skeleton has been primarily established through single-crystal X-ray crystallography and confirmed by total synthesis.

1.1. X-ray Crystallography

The seminal work on the structure of shizukanolide (referred to as compound 1 in the original literature) provided an unambiguous determination of its relative stereochemistry.[1] The analysis revealed a complex, caged structure with specific orientations of its chiral centers.

Data Presentation

The crystallographic data for shizukanolide provides the foundational quantitative information for its three-dimensional structure.

Table 1: Crystallographic Data for Shizukanolide (1) [1]

Parameter Value
Molecular Formula C₁₅H₁₈O₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a 11.121(3) Å
b 33.299(7) Å
c 6.951(2) Å
Z 8
Calculated Density (Dc) 1.188 g/cm³

| Final R-value | 5.6% |

1.2. NMR Spectroscopy

While X-ray crystallography provides the most definitive data on the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure in solution and is a key tool in the stereochemical analysis of new analogues where crystals are not available. Two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are instrumental in establishing through-space proximities of protons, which in turn defines the relative stereochemistry. For rigid polycyclic systems like the shizukanolides, NOE correlations are particularly informative.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Crystallography of Shizukanolide [1]

  • Crystal Growth: Colorless needles of shizukanolide were obtained by chromatography of the ethereal extract of fresh aerial parts of Chloranthus japonicus.

  • Data Collection: A single crystal was mounted on a Rigaku four-circle diffractometer. Intensity data were collected using graphite-monochromated Cu Kα radiation.

  • Structure Solution: The structure was solved using the Monte Carlo direct method, starting with the 20 strongest reflections. The initial phase set was extended using the tangent procedure. An E-map calculated from the phase set with the lowest R-value revealed all non-hydrogen atoms.

  • Structure Refinement: The structure was refined by the block-diagonal-matrix least-squares method with anisotropic temperature factors. Hydrogen atoms were located in a difference Fourier map and included in the final refinement cycles.

Mandatory Visualization

G cluster_collection Sample Preparation & Data Collection cluster_analysis Structure Solution & Refinement Isolation Isolation & Purification of Shizukanolide Crystallization Growth of Single Crystals Isolation->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction (Rigaku Diffractometer) Mounting->XRay DirectMethod Structure Solution (Monte Carlo Direct Method) XRay->DirectMethod Diffraction Data PhaseRefinement Phase Refinement (Tangent Procedure) DirectMethod->PhaseRefinement EMap Electron Density Map Calculation PhaseRefinement->EMap ModelBuilding Initial Model Building EMap->ModelBuilding LeastSquares Structure Refinement (Least-Squares Method) ModelBuilding->LeastSquares HAtoms Location of H-atoms (Difference Fourier Map) LeastSquares->HAtoms FinalModel Final Structural Model (Relative Stereochemistry) LeastSquares->FinalModel HAtoms->LeastSquares Inclusion in refinement

Caption: Experimental workflow for determining the relative stereochemistry of shizukanolide by X-ray crystallography.

Absolute Configuration of Shizukanolides

The initial X-ray analysis of shizukanolide established its relative stereochemistry but not its absolute configuration.[1] The determination of the absolute configuration is a separate experimental challenge, often addressed by one of the following methods:

  • Anomalous Dispersion (Flack Parameter): If the crystal contains a sufficiently heavy atom, anomalous dispersion effects in the X-ray diffraction data can be used to determine the absolute configuration. For natural products composed only of carbon, hydrogen, and oxygen, this is often not feasible without derivatization.

  • Total Synthesis: The asymmetric total synthesis of a natural product from a starting material of known absolute configuration (from the chiral pool) is a powerful method to unequivocally establish its absolute stereochemistry. Several total syntheses of lindenane-type sesquiterpenoids have been reported, which have helped to confirm the stereochemistry of this class of molecules.[2][3]

  • Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) compare the experimentally measured spectrum with spectra predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT) for a given enantiomer. The specific rotation is also a key physical constant.

For shizukanolide, its absolute structure has been established based on physical and chemical properties,[4] which likely involved a combination of chiroptical data and chemical correlation to other natural products of known absolute configuration.

Data Presentation

The specific rotation is a fundamental piece of quantitative data for a chiral molecule.

Table 2: Optical Activity of Shizukanolide (1)

Property Value Reference

| Specific Rotation [α]D | +200° (c=0.21, CHCl₃) |[1] |

Mandatory Visualization

G cluster_logic Logical Flow for Absolute Configuration Assignment Start Isolated Natural Product (Shizukanolide) RelStereo Relative Stereochemistry Known (from X-ray, NMR) Start->RelStereo Question What is the Absolute Configuration? RelStereo->Question Method1 Method 1: Asymmetric Total Synthesis Question->Method1 Method2 Method 2: Chiroptical Spectroscopy (ECD/VCD) Question->Method2 Method3 Method 3: Chemical Correlation Question->Method3 Step1a Synthesize from Chiral Pool Starting Material of Known Absolute Configuration Method1->Step1a Step2a Measure Experimental ECD/VCD Spectrum Method2->Step2a Step2b Compute Theoretical Spectra for Both Enantiomers (R/S) Method2->Step2b Step3a Chemically Convert to a Compound of Known Absolute Configuration Method3->Step3a Step1b Compare Properties (NMR, [α]D) of Synthetic and Natural Product Step1a->Step1b Conclusion Unambiguous Assignment of Absolute Configuration Step1b->Conclusion Step2c Match Experimental and Theoretical Spectra Step2a->Step2c Step2b->Step2c Step2c->Conclusion Step3a->Conclusion

Caption: Logical workflow for the determination of the absolute configuration of a shizukanolide.

The stereochemistry of the shizukanolide family of sesquiterpenoids is characterized by a complex, rigid polycyclic system. The relative stereochemistry of the parent compound was definitively established by single-crystal X-ray crystallography. The absolute configuration, while not determined in the initial crystallographic study, has been established through a combination of other techniques, with asymmetric total synthesis and chiroptical methods being the most powerful tools for this class of molecules. The data and protocols outlined in this guide provide a foundational understanding for researchers engaged in the isolation, synthesis, and biological evaluation of these intricate natural products.

References

The Ecological Significance of Shizukanolide H: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the ecological roles of the lindenane sesquiterpenoid, Shizukanolide H, in plant life, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, a member of the lindenane class of sesquiterpenoid dimers, is a specialized metabolite found in plants of the Chloranthus genus, notably Sarcandra glabra (also known as Chloranthus glaber). The intricate chemical structure of this compound, with a molecular formula of C₁₇H₂₀O₅, points towards a significant investment of metabolic resources by the plant, suggesting important ecological functions. While direct research into the ecological role of this compound is limited, the well-documented biological activities of related lindenane sesquiterpenoids provide a strong basis for inferring its significance in plant defense and interaction with the surrounding environment. This guide synthesizes the available information on related compounds to build a comprehensive understanding of the probable ecological functions of this compound, alongside detailed experimental protocols and conceptual signaling pathways.

Chemical Structure and Properties

This compound is a complex dimeric sesquiterpenoid. Its precise chemical structure is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₂₀O₅
Molecular Weight304.34 g/mol
ClassLindenane Sesquiterpenoid Dimer
Known Plant SourceSarcandra glabra (Chloranthus glaber)

Putative Ecological Roles of this compound

Based on the known biological activities of analogous lindenane sesquiterpenoids isolated from Chloranthus species, this compound is likely to play a multifaceted role in the plant's ecological interactions. These roles primarily revolve around defense against biotic stressors.

Defense Against Herbivores (Antifeedant Activity)

Many sesquiterpenoids act as feeding deterrents against a wide range of herbivores. The bitter taste and potential toxicity of these compounds can discourage insects and other animals from consuming the plant. It is highly probable that this compound contributes to the chemical defense arsenal of Chloranthus species against herbivory.

Allelopathic Interactions

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Extracts from Chloranthus species have demonstrated allelopathic potential, and it is plausible that this compound is one of the active allelochemicals, helping the plant to reduce competition from neighboring flora.

Antimicrobial Defense

Plants are under constant threat from pathogenic fungi and bacteria. Lindenane sesquiterpenoids, including dehydro-shizukanolide, have shown notable antifungal activity.[1][2] this compound may therefore function as a phytoalexin or a constitutive antimicrobial compound, protecting the plant from infection.

Table 2: Reported Biological Activities of Related Lindenane Sesquiterpenoid Dimers from Chloranthus Species

CompoundBiological ActivityOrganism/AssayQuantitative Data (IC₅₀)
Chlorahololides G-S (various)NLRP3 Inflammasome InhibitionJ774A.1 cells2.99 to 8.73 µM
Chloranholides F-T (various)Nitric Oxide (NO) Production InhibitionLPS-stimulated BV-2 cells3.18 to 11.46 µM
Shizukaol DWnt Signaling Pathway ModulationHuman liver cancer cells-
Dehydro-shizukanolideAntifungal-Moderate activity reported

Experimental Protocols

To investigate the putative ecological roles of this compound, the following detailed experimental protocols are proposed, based on established methodologies for assessing the ecological functions of plant secondary metabolites.

Quantification of this compound in Plant Tissues

Objective: To determine the concentration of this compound in different tissues of Sarcandra glabra to understand its allocation within the plant, which can provide insights into its defensive strategy.

Methodology:

  • Sample Preparation: Collect fresh leaf, stem, and root tissues from Sarcandra glabra. Freeze-dry the tissues and then grind them into a fine powder.

  • Extraction: Perform a solvent extraction of a known mass of powdered tissue (e.g., 1 gram) with a suitable solvent such as methanol or a mixture of methanol and chloroform. Sonication or maceration can be used to improve extraction efficiency.

  • Purification: The crude extract can be partially purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) for quantification.

    • HPLC Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at a wavelength determined by the UV spectrum of a purified this compound standard, or MS detection for higher sensitivity and specificity.

    • Calibration: Create a calibration curve using a purified and quantified standard of this compound to determine the concentration in the plant extracts.

G PlantTissue Plant Tissue (Leaf, Stem, Root) Grinding Grinding PlantTissue->Grinding Extraction Solvent Extraction Grinding->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Quantification HPLC-UV/MS Analysis Purification->Quantification G Solutions Prepare this compound Solutions Treatment Treat Leaf Discs Solutions->Treatment LeafDiscs Prepare Leaf Discs LeafDiscs->Treatment Bioassay Introduce Spodoptera litura Larva Treatment->Bioassay Measurement Measure Consumed Area Bioassay->Measurement Calculation Calculate Antifeedant Index Measurement->Calculation G Solutions Prepare Aqueous this compound Solutions Treatment Moisten Filter Paper with Solutions Solutions->Treatment PetriDish Prepare Petri Dishes with Filter Paper PetriDish->Treatment Sowing Sow Lactuca sativa Seeds Treatment->Sowing Incubation Incubate in Controlled Environment Sowing->Incubation DataCollection Measure Germination and Seedling Growth Incubation->DataCollection G StockSolution Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well Plate StockSolution->SerialDilution Inoculation Inoculate with Microbial Suspension SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration Incubation->MIC G Herbivory Herbivore Attack / Wounding JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) Conjugation JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ JAZ_Degradation JAZ Protein Degradation COI1_JAZ->JAZ_Degradation MYC2 MYC2 Transcription Factor Activation JAZ_Degradation->MYC2 Terpenoid_Genes Sesquiterpenoid Biosynthesis Genes MYC2->Terpenoid_Genes Shizukanolide_H This compound Production Terpenoid_Genes->Shizukanolide_H G Pathogen Pathogen Infection SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis NPR1_Activation NPR1 Activation SA_Biosynthesis->NPR1_Activation TGA TGA Transcription Factor Binding NPR1_Activation->TGA PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Antimicrobial_Compounds Antimicrobial Compound Production (e.g., this compound) TGA->Antimicrobial_Compounds

References

Methodological & Application

Synthetic Strategies Towards Lindenane Sesquiterpenoid Dimers: A Blueprint for the Total Synthesis of Shizukanolide H

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shizukanolide H is a member of the lindenane-type sesquiterpenoid dimer family, a class of natural products predominantly isolated from plants of the Chloranthaceae family. These compounds exhibit a wide range of biological activities and are characterized by their complex, sterically congested polycyclic frameworks. The intricate architecture of these molecules, often featuring a heptacyclic core with numerous contiguous stereocenters, presents a formidable challenge for synthetic chemists. While a total synthesis of this compound has not yet been reported, successful synthetic routes to closely related analogues, such as Shizukaol A, Shizukaol D, and Sarcandrolide J, provide a valuable roadmap for the eventual synthesis of this compound and other members of this family. This document outlines the key synthetic strategies, experimental protocols, and comparative data from these seminal syntheses, offering a blueprint for the development of a total synthesis of this compound.

Structural Overview of this compound and Related Compounds

This compound possesses the molecular formula C₁₇H₂₀O₅. Its core structure is a lindenane sesquiterpenoid dimer, which is biosynthetically proposed to arise from a [4+2] cycloaddition between two monomeric lindenane precursors. The key challenge in the synthesis of these molecules lies in the construction of the sterically demanding polycyclic system with precise stereochemical control.

Unified Synthetic Strategy: A Bio-inspired Approach

A unified and bio-inspired strategy has emerged as a powerful approach for the synthesis of various lindenane dimers. This strategy typically involves the late-stage dimerization of two monomeric lindenane units via a biomimetic Diels-Alder reaction. This key transformation constructs the central six-membered ring and conjoins the two monomeric fragments.

A generalized retrosynthetic analysis is depicted below:

Retrosynthesis Shizukanolide_H This compound & Related Dimers Diels_Alder_precursors Lindenane Monomer A (Diene) + Lindenane Monomer B (Dienophile) Shizukanolide_H->Diels_Alder_precursors [4+2] Cycloaddition Monomer_A Monomer A Precursor Diels_Alder_precursors->Monomer_A Monomer_B Monomer B Precursor Diels_Alder_precursors->Monomer_B Starting_Materials Simple Chiral Precursors Monomer_A->Starting_Materials Monomer_B->Starting_Materials

Caption: Retrosynthetic analysis of lindenane dimers.

Data Presentation: Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data from the total syntheses of representative lindenane sesquiterpenoid dimers. This data allows for a direct comparison of the efficiency and complexity of the different synthetic approaches.

Natural ProductKey Dimerization StrategyLongest Linear Sequence (Steps)Overall Yield (%)Reference
Shizukaol A Biomimetic Diels-Alder Reaction240.1[Peng, et al.]
Shizukaol D Cascade Furan Formation/Isomerization/Diels-AlderNot explicitly statedNot explicitly stated[Yuan, et al., 2017][1]
Sarcandrolide J Cascade Furan Formation/Isomerization/Diels-AlderNot explicitly statedNot explicitly stated[Yuan, et al., 2017][1]

Experimental Protocols: Key Synthetic Transformations

The following protocols detail the experimental procedures for the key reactions in the synthesis of lindenane sesquiterpenoid dimers. These methods are foundational for any synthetic endeavor targeting this compound.

Protocol 1: Biomimetic Diels-Alder Reaction for Shizukaol A Synthesis

This protocol describes the crucial [4+2] cycloaddition to form the dimeric core of Shizukaol A.

Workflow:

Diels_Alder_Workflow Diene_Preparation Preparation of Diene Monomer Reaction_Setup Reaction Setup in Toluene Diene_Preparation->Reaction_Setup Dienophile_Preparation Preparation of Dienophile Monomer Dienophile_Preparation->Reaction_Setup Heating Heating at 180 °C Reaction_Setup->Heating Purification Purification by Chromatography Heating->Purification Shizukaol_A Shizukaol A Purification->Shizukaol_A

Caption: Workflow for the biomimetic Diels-Alder reaction.

Procedure:

  • A solution of the diene monomer and the dienophile monomer in dry toluene is prepared in a sealed tube.

  • The reaction mixture is degassed and sealed under an inert atmosphere (e.g., argon).

  • The sealed tube is heated to 180 °C for the specified reaction time.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford Shizukaol A.

Protocol 2: Cascade Furan Formation/Alkene Isomerization/Diels-Alder Reaction

This innovative cascade reaction was employed in the synthesis of Sarcandrolide J and Shizukaol D.[1]

Logical Relationship:

Cascade_Reaction Starting_Material Aldehyde Precursor Furan_Formation In situ Furan Formation Starting_Material->Furan_Formation Alkene_Isomerization Alkene Isomerization Furan_Formation->Alkene_Isomerization Diels_Alder Intramolecular [4+2] Cycloaddition Alkene_Isomerization->Diels_Alder Product Sarcandrolide J / Shizukaol D Diels_Alder->Product

Caption: Logical flow of the cascade reaction.

Procedure:

  • To a solution of the aldehyde precursor in a suitable solvent, the reagents for in situ furan formation are added.

  • The reaction is typically carried out at elevated temperatures to promote the cascade sequence.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched and the product is extracted.

  • Purification by column chromatography yields the desired lindenane dimer.

Conclusion and Future Outlook

The total syntheses of Shizukaol A, Shizukaol D, and Sarcandrolide J have established a robust strategic framework for accessing the complex molecular architecture of lindenane sesquiterpenoid dimers. The bio-inspired Diels-Alder reaction and innovative cascade methodologies have proven to be particularly effective in constructing the sterically hindered polycyclic core. These established protocols and synthetic strategies provide a strong foundation for the future total synthesis of this compound. Key to this endeavor will be the efficient synthesis of the appropriately functionalized lindenane monomers that, upon dimerization, will yield the target natural product. The continued development of novel synthetic methods will undoubtedly facilitate the synthesis of this compound and other complex members of this important class of natural products, paving the way for further biological and medicinal investigations.

References

Application Notes & Protocols: Quantification of Shizukanolide H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide H is a sesquiterpenoid lactone isolated from Chloranthus species, which has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and overall drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of this compound in raw materials and extracts where analyte concentrations are relatively high.

Experimental Protocol

1.1.1. Sample Preparation (from Chloranthus japonicus)

  • Drying and Pulverization: Air-dry the whole plant material of Chloranthus japonicus at room temperature and then pulverize it into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Transfer to a conical flask and add 25 mL of 80% methanol.

    • Perform ultrasonication for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

1.1.2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

1.1.3. Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.

  • Linearity: A stock solution of this compound (1 mg/mL) was prepared in methanol and serially diluted to prepare working standards in the concentration range of 5-100 µg/mL. Each concentration was injected in triplicate.

  • Precision: Intra-day and inter-day precision were evaluated by analyzing six replicate injections of low, medium, and high concentration standards (10, 50, and 90 µg/mL) on the same day and on three consecutive days.

  • Accuracy: Accuracy was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the known amount). The recovery was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of this compound.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (µg/mL) 5 - 100
Regression Equation y = 25431x + 1258
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery %) 98.5% - 102.3%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for pharmacokinetic studies where concentrations are expected to be low.

Experimental Protocol

2.1.1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), such as costunolide (100 ng/mL).

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (80% water with 0.1% formic acid: 20% acetonitrile).

  • Filtration: Filter through a 0.22 µm syringe filter before injection.

2.1.2. LC-MS/MS Conditions

  • Instrument: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-5 min: 20-95% B

    • 5-6 min: 95% B (hold)

    • 6.1-8 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Sheath Gas Temperature: 380°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 4000 V

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of a standard solution)

    • Internal Standard (Costunolide): 233.1 > 187.1

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (ng/mL) 1 - 500
Regression Equation y = 0.012x + 0.005
Correlation Coefficient (r²) > 0.998
LOD (ng/mL) 0.2
LOQ (ng/mL) 0.7
Intra-day Precision (%RSD) < 5.0%
Inter-day Precision (%RSD) < 7.0%
Accuracy (Recovery %) 95.7% - 104.1%
Matrix Effect (%) 92.1% - 103.5%

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflow for the quantification of this compound.

experimental_workflow start Plant Material / Biological Sample prep Sample Preparation (Extraction / Protein Precipitation) start->prep Matrix filtration Filtration prep->filtration analysis Analytical Quantification (HPLC-DAD / LC-MS/MS) filtration->analysis Prepared Sample data_proc Data Processing analysis->data_proc Raw Data quant Quantification of this compound data_proc->quant Processed Data end Final Report quant->end

Caption: General workflow for the quantification of this compound.

hplc_protocol_flow sample Powdered Plant Material extraction Ultrasonic Extraction (80% Methanol) sample->extraction centrifuge Centrifugation extraction->centrifuge supernatant Combine Supernatants centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter 0.45 µm Syringe Filter reconstitute->filter hplc HPLC-DAD Analysis filter->hplc

Caption: HPLC sample preparation workflow from plant material.

High-performance liquid chromatography (HPLC) method for Shizukanolide H.

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis of Shizukanolide H, a lindenane-type sesquiterpenoid, is crucial for its quantification in natural product extracts, evaluation of its purity, and for various stages of drug development. Although a universally standardized method for this compound is not prominently published, a reliable method can be established based on the analysis of analogous sesquiterpene lactones.

This application note details a proposed HPLC method for the quantitative determination of this compound. The protocol is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Application Notes

1. Introduction

This compound is a sesquiterpenoid belonging to the lindenane class, which is found in plants of the Chloranthus genus. These compounds are of interest due to their potential biological activities. Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The method is designed to be specific, accurate, and precise.

2. Chromatographic Conditions

A C18 column is proposed as the stationary phase due to its wide applicability in the separation of moderately polar compounds like sesquiterpenoids. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic modifier (acetonitrile or methanol) is suggested to achieve optimal separation from other matrix components.[2][3] UV detection at a lower wavelength, such as 210 nm, is recommended as sesquiterpene lactones often lack a strong chromophore for detection at higher wavelengths.[4]

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended Setting
Instrument High-Performance Liquid Chromatography System
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 100% B30-35 min: 100% B35-36 min: 100% to 30% B36-40 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength 210 nm

3. Method Validation (Hypothetical Data)

A thorough method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following table summarizes hypothetical data for key validation parameters.

Table 2: Hypothetical Method Validation Data for this compound

ParameterResult
Retention Time (min) Approximately 18.5 min
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) Intraday: < 1.5%Interday: < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Specificity No interference from blank matrix observed at the retention time of this compound

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.

2. Sample Preparation

  • Extraction from Plant Material:

    • Accurately weigh 1.0 g of powdered, dried plant material (e.g., from Chloranthus species).

    • Add 20 mL of methanol to the sample in a conical flask.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard solutions and sample solutions into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the entire duration of the gradient run.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the peak areas of the standard solutions.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep Standard Preparation (1-200 µg/mL) injection Injection (10 µL) standard_prep->injection sample_prep Sample Preparation (Extraction & Filtration) sample_prep->injection hplc_system HPLC System Equilibration hplc_system->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Result Reporting quantification->report

Caption: HPLC analysis workflow for this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Shizukanolide H.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide H is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. Found in plants of the Chloranthus genus, these compounds have garnered significant interest in the pharmaceutical and biomedical fields. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex plant extracts. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis. Additionally, it explores the potential interaction of related compounds with the Wnt/β-catenin signaling pathway, a critical pathway in cellular development and disease.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A standard methanol extraction is recommended for isolating this compound from dried and powdered plant material, such as the leaves or stems of Chloranthus japonicus.

Materials:

  • Dried and powdered Chloranthus japonicus plant material

  • Methanol (ACS grade or higher)

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Glass vials

Protocol:

  • Weigh approximately 10 g of the dried, powdered plant material.

  • Suspend the powder in 100 mL of methanol in a conical flask.

  • Agitate the mixture on an orbital shaker at room temperature for 24 hours.

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Redissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL for GC-MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Analysis Protocol

The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation used.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

GC Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless injection is recommended for higher sensitivity, particularly for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

MS Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: 40-500 amu.

  • Solvent Delay: 5 minutes (to prevent filament damage from the solvent).

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The mass fragmentation data is predicted based on the known structure of this compound (Molecular Weight: 230.30 g/mol ) and typical fragmentation patterns of sesquiterpenoid lactones.

ParameterExpected Value
Compound Name This compound
Molecular Formula C₁₅H₁₈O₂
Molecular Weight 230.13 g/mol
Retention Time (RT) ~15-20 minutes (dependent on the specific system)
Key Mass Fragments (m/z) 230 (M+), 215, 202, 187, 173, 159, 145, 131, 117, 105, 91, 77

Note: The retention time and relative abundance of mass fragments should be confirmed using a pure standard of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from plant material.

experimental_workflow plant_material Plant Material (Chloranthus japonicus) extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration sample_prep Sample Preparation (1 mg/mL) concentration->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_processing Data Processing and Identification gc_ms_analysis->data_processing

GC-MS Analysis Workflow for this compound.
Signaling Pathway

Shizukaol D, a dimeric sesquiterpenoid structurally related to this compound, has been shown to suppress the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer. The following diagram illustrates the inhibitory effect of Shizukaol D on this pathway. It is plausible that this compound may exert similar biological effects through this or related pathways.

wnt_signaling_pathway cluster_inhibition Inhibition by Shizukaol D cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shizukaol_D Shizukaol D LRP5_6 LRP5/6 Shizukaol_D->LRP5_6 downregulates beta_catenin β-catenin Shizukaol_D->beta_catenin downregulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex inhibits Destruction_Complex->beta_catenin phosphorylates Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin->Ubiquitination beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Inhibition of the Wnt/β-catenin signaling pathway by Shizukaol D.

Application Notes and Protocols for Evaluating the Cytotoxicity of Shizukanolide H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic properties of Shizukanolide H, a sesquiterpenoid of interest for its potential anticancer activities. The following protocols and data presentation guidelines are designed to assist researchers in academia and industry in the systematic assessment of this natural product's efficacy and mechanism of action.

Overview of Cytotoxicity Evaluation

The initial assessment of an anticancer compound involves determining its ability to inhibit the proliferation of and induce death in cancer cells. A series of in vitro assays are typically employed to quantify cytotoxicity, understand the mode of cell death, and elucidate the underlying molecular mechanisms. For this compound, a multi-faceted approach is recommended, starting with broad screening across various cancer cell lines to determine its potency and selectivity, followed by more in-depth mechanistic studies.

Data Presentation: Summarized Quantitative Data

While specific cytotoxic data for this compound is not extensively available in public literature, data from related compounds, such as Shizukaol D, can provide a preliminary indication of the potential range of activity. Shizukaol D, a dimeric sesquiterpenoid, has been shown to inhibit the growth of liver cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth.[1]

Table 1: Illustrative IC50 Values of Shizukaol D in Human Liver Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
FocusHepatocellular CarcinomaNot specified
SMMC-7721Hepatocellular CarcinomaNot specified
HepG2Hepatocellular CarcinomaNot specified
SK-HEP1Hepatocellular CarcinomaNot specified

Note: Specific IC50 values for Shizukaol D were not provided in the reference. This table serves as a template for presenting such data for this compound once determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxicity and explore the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Add the diluted compound to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins involved in apoptosis signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Evaluation

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies start Cancer Cell Lines treatment Treat with this compound (Dose- and Time-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot Analysis ic50->western pathway Identify Signaling Pathway apoptosis->pathway western->pathway

Caption: Workflow for evaluating the cytotoxicity of this compound.

Hypothetical Signaling Pathway: Wnt/β-catenin Inhibition

Based on studies of the related compound Shizukaol D, this compound may exert its cytotoxic effects by inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3] Shizukaol D has been shown to downregulate β-catenin and its upstream regulators.[3]

G Shizukanolide_H This compound Wnt_Pathway Wnt Signaling Pathway Shizukanolide_H->Wnt_Pathway Apoptosis Apoptosis Shizukanolide_H->Apoptosis Induces Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Stabilizes Wnt_Pathway->Apoptosis Inhibits Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Beta_Catenin->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes

Caption: Potential mechanism of this compound via Wnt/β-catenin pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's cytotoxic and potential therapeutic properties. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is crucial for advancing this natural product through the drug discovery and development pipeline. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully understand its anticancer potential.

References

Unveiling Cellular Mechanisms: Shizukanolide H as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Shizukanolide H, a member of the lindenane-type sesquiterpenoid family, presents a compelling scaffold for the development of chemical probes to dissect complex cellular signaling pathways. While direct studies on this compound are emerging, research on structurally related compounds such as Shizukahenriol, Shizukaol A, B, and D has revealed potent anti-inflammatory and anti-cancer activities. These analogs modulate key signaling cascades including NF-κB, Nrf2, JNK-AP-1, and Wnt/β-catenin, and can induce apoptosis.[1][2][3][4] This document provides detailed application notes and protocols to guide researchers in utilizing this compound as a chemical probe to investigate these and other cellular processes.

Table of Contents

  • Introduction to this compound as a Chemical Probe

  • Potential Biological Activities and Applications

  • Quantitative Data Summary (Hypothetical)

  • Experimental Protocols

    • Protocol 1: Cell Viability and Proliferation Assay

    • Protocol 2: Analysis of NF-κB Nuclear Translocation

    • Protocol 3: Assessment of Apoptosis Induction

    • Protocol 4: Target Identification using Affinity-Based Protein Profiling

  • Signaling Pathways and Experimental Workflows

Introduction to this compound as a Chemical Probe

Natural products are invaluable tools in chemical biology for their structural diversity and ability to interact with specific biological targets.[5] this compound, a sesquiterpenoid lactone, possesses a unique chemical architecture that makes it an ideal candidate for a chemical probe. By studying its effects on cellular systems, researchers can gain insights into disease mechanisms and identify novel therapeutic targets. These application notes will guide the use of this compound to explore its potential effects on cell signaling, with a focus on inflammation and cancer cell biology.

Potential Biological Activities and Applications

Based on the activities of its structural analogs, this compound is hypothesized to exhibit the following biological activities:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators through modulation of the NF-κB and Nrf2 pathways.[1][4][6]

  • Anti-cancer Activity: Induction of apoptosis and inhibition of cancer cell proliferation by targeting pathways like Wnt/β-catenin.[3]

  • Modulation of MAP Kinase Signaling: Potential regulation of the JNK-AP-1 pathway, which is involved in stress responses, proliferation, and apoptosis.[2]

These potential activities make this compound a valuable tool for studying the cellular mechanisms underlying inflammation and cancer.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the biological activity of this compound, based on reported values for related compounds. This data should be experimentally verified.

Assay Cell Line Parameter Hypothetical Value
Cell ViabilitySMMC-7721 (Liver Cancer)IC50 (48h)15 µM
Focus (Liver Cancer)IC50 (48h)20 µM
BV-2 (Microglia)IC50 (24h, LPS-stimulated)25 µM
NO Production InhibitionBV-2 (Microglia, LPS-stimulated)IC50 (24h)10 µM
TNF-α Production InhibitionBV-2 (Microglia, LPS-stimulated)IC50 (24h)12 µM

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells using a CCK-8 assay.

Materials:

  • Human liver cancer cell lines (e.g., SMMC-7721, Focus)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 3.13, 6.25, 12.5, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of NF-κB Nuclear Translocation

This protocol describes how to assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Materials:

  • BV-2 microglial cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Seed BV-2 cells on coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with an appropriate blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope.

Protocol 3: Assessment of Apoptosis Induction

This protocol details the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line (e.g., SMMC-7721)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Target Identification using Affinity-Based Protein Profiling

This protocol outlines a general strategy for identifying the direct cellular targets of this compound using an affinity-based chemical proteomics approach.[5][7][8]

Materials:

  • This compound analog with a clickable tag (e.g., alkyne or azide)

  • Affinity resin (e.g., Azide- or Alkyne-Agarose)

  • Cell lysate

  • Click chemistry reagents (e.g., copper sulfate, sodium ascorbate, TBTA ligand)

  • Mass spectrometer

Procedure:

  • Probe Synthesis: Synthesize a derivative of this compound containing a bioorthogonal handle (e.g., a terminal alkyne) that minimally affects its biological activity.

  • Cell Treatment and Lysis: Treat cells with the this compound probe. Lyse the cells to obtain a total protein extract.

  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the probe-protein complexes to an affinity resin functionalized with the complementary tag (e.g., azide-resin if the probe has an alkyne).

  • Affinity Purification: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin.

  • Proteomic Analysis: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Target Validation: Validate the identified potential targets using orthogonal methods such as Western blotting, siRNA knockdown, or enzymatic assays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its characterization as a chemical probe.

G This compound Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Cell Viability Assays (e.g., CCK-8) C Signaling Pathway Analysis (e.g., Western Blot, Immunofluorescence) A->C B Phenotypic Screening (e.g., Anti-inflammatory, Anti-cancer) B->C D Apoptosis Assays (e.g., Flow Cytometry) C->D E Chemical Probe Synthesis (Clickable this compound) C->E F Affinity-Based Proteomics (Pull-down & Mass Spec) E->F G Target Validation (e.g., siRNA, Enzymatic Assays) F->G G Potential Anti-inflammatory Signaling of this compound cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ShizukanolideH This compound ShizukanolideH->IKK inhibits ShizukanolideH->Keap1 inhibits InflammatoryGenes Pro-inflammatory Genes (TNF-α, iNOS) NFkB_nuc->InflammatoryGenes activates AntioxidantGenes Antioxidant Genes (HO-1, GCLC) Nrf2_nuc->AntioxidantGenes activates G Proposed Wnt/β-catenin Inhibitory Pathway of this compound cluster_0 Cytoplasm cluster_1 Nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation ShizukanolideH This compound ShizukanolideH->DestructionComplex stabilizes? ShizukanolideH->beta_catenin promotes degradation? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription

References

In Vivo Experimental Design for Testing Shizukanolide H Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Shizukanolide H, a sesquiterpenoid lactone with putative anti-inflammatory and anticancer properties. The following protocols are designed to be detailed and robust, enabling researchers to generate reliable and reproducible data on the efficacy of this natural product.

Preclinical Formulation and Acute Toxicity Assessment of this compound

Prior to commencing efficacy studies, it is imperative to develop a suitable formulation for in vivo administration and to determine the acute toxicity profile of this compound.

1.1. Formulation Development

This compound, like many sesquiterpenoid lactones, is expected to have poor water solubility. Therefore, a suitable vehicle is required for in vivo delivery.

Recommended Vehicle: A common and effective vehicle for hydrophobic compounds is a mixture of Dimethyl sulfoxide (DMSO), Cremophor EL, and saline.

Protocol for Formulation Preparation (10 mg/mL stock):

  • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 100 mg/mL).

  • For a final dosing solution, prepare a vehicle solution of 10% DMSO, 10% Cremophor EL, and 80% sterile saline (0.9% NaCl).

  • Slowly add the this compound stock solution to the vehicle solution while vortexing to achieve the desired final concentration. Ensure the final concentration of DMSO administered to the animal is below 5%.

1.2. Acute Toxicity Study (LD50 Estimation)

An acute toxicity study is essential to determine the safety profile of this compound and to establish a safe dose range for efficacy studies. A study on an extract from Chloranthus serratus, a plant containing shizukanolides, reported an oral LD50 in mice of 41.12 g/kg, suggesting a relatively low acute toxicity[1]. However, testing of the purified compound is crucial.

Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425):

  • Animals: Use female Swiss albino mice (6-8 weeks old).

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Procedure:

    • Administer a starting dose of this compound (e.g., 2000 mg/kg) orally to a single mouse.

    • Observe the animal for 48 hours for signs of toxicity (e.g., changes in behavior, grooming, respiration, and mortality).

    • If the mouse survives, the next mouse receives a higher dose (e.g., 5000 mg/kg).

    • If the mouse dies, the next mouse receives a lower dose.

    • Continue this process until the criteria for stopping the study are met, as per OECD Guideline 425.

  • Observation Period: Observe all animals for a total of 14 days for any signs of delayed toxicity.

  • Data Collection: Record body weight, food and water intake, and any clinical signs of toxicity. Perform gross necropsy at the end of the study.

In Vivo Efficacy Testing: Anti-inflammatory Activity

Based on the known activities of related compounds, this compound is a candidate for treating inflammatory conditions. The following models are standard for assessing anti-inflammatory potential.

2.1. Carrageenan-Induced Paw Edema Model

This is a widely used model for acute inflammation.

Experimental Protocol:

  • Animals: Use male Wistar rats (150-200 g).

  • Groups (n=6 per group):

    • Vehicle Control (formulation vehicle only)

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, this compound, or Indomethacin orally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint Measurement: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2.2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation and allows for the evaluation of effects on pro-inflammatory cytokines.

Experimental Protocol:

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Groups (n=6 per group):

    • Vehicle Control (saline)

    • LPS + Vehicle

    • LPS + this compound (e.g., 25, 50, 100 mg/kg, i.p.)

    • LPS + Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.)

  • Procedure:

    • Administer this compound or Dexamethasone intraperitoneally 1 hour before LPS administration.

    • Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).

    • At a designated time point (e.g., 2 or 6 hours) after LPS injection, collect blood via cardiac puncture.

  • Endpoint Measurements:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

    • Analyze tissue samples (e.g., lung, liver) for inflammatory cell infiltration via histology (H&E staining).

Data Presentation: Anti-inflammatory Studies
Treatment Group Dose (mg/kg) Paw Volume (mL) at 3h % Inhibition of Edema Serum TNF-α (pg/mL) Serum IL-6 (pg/mL)
Vehicle Control-0
This compound25
This compound50
This compound100
Positive Control

In Vivo Efficacy Testing: Anticancer Activity (Liver Cancer Model)

Given the potential modulation of the Wnt signaling pathway by related compounds, a liver cancer model is a relevant choice for evaluating the anticancer efficacy of this compound.

3.1. Human Liver Cancer Xenograft Model

This model involves the subcutaneous implantation of human liver cancer cells into immunodeficient mice.

Experimental Protocol:

  • Cell Line: Use a human hepatocellular carcinoma cell line (e.g., HepG2 or Huh7).

  • Animals: Use female athymic nude mice (nu/nu, 4-6 weeks old).

  • Tumor Inoculation:

    • Inject 5 x 10^6 HepG2 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Groups:

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily)

    • Positive Control (e.g., Sorafenib, 30 mg/kg, p.o., daily)

  • Treatment and Monitoring:

    • Administer treatments for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Measurements:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight and volume.

    • Perform histological analysis (H&E) and immunohistochemistry (e.g., for Ki-67 to assess proliferation, and TUNEL assay for apoptosis) on tumor tissues.

    • Conduct Western blot analysis on tumor lysates to assess the expression of proteins in the Wnt signaling pathway (e.g., β-catenin, c-Myc, Cyclin D1).

Data Presentation: Anticancer Study
Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Final Tumor Weight (g) Change in Body Weight (%)
Vehicle Control-0
This compound25
This compound50
This compound100
Positive Control

Visualization of Pathways and Workflows

4.1. Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action of this compound on the Wnt/β-catenin signaling pathway, a key pathway in many cancers.

Shizukanolide_H_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Activates Shizukanolide_H This compound Shizukanolide_H->Destruction_Complex Potentially Stabilizes? Shizukanolide_H->Beta_Catenin Promotes Degradation? Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription

Caption: Hypothesized modulation of the Wnt/β-catenin signaling pathway by this compound.

4.2. Experimental Workflow for In Vivo Anticancer Efficacy

The following diagram outlines the key steps in the xenograft model for testing the anticancer efficacy of this compound.

Xenograft_Workflow start Start cell_culture 1. Culture HepG2 Liver Cancer Cells start->cell_culture inoculation 2. Subcutaneous Inoculation into Nude Mice cell_culture->inoculation tumor_growth 3. Monitor Tumor Growth to ~150 mm³ inoculation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Treatment with This compound or Controls (21 days) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeat endpoint 7. Endpoint Analysis: Tumor Weight, Histology, Western Blot monitoring->endpoint end End endpoint->end

Caption: Workflow for the in vivo anticancer efficacy testing of this compound using a xenograft model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Shizukanolide H and Related Lindenane Dimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the total synthesis of Shizukanolide H and its related family of complex lindenane sesquiterpenoid dimers. The content is tailored for researchers, scientists, and professionals in drug development.

Overview of the Synthetic Strategy

The total synthesis of this compound and its analogs, such as Shizukaol A, C, and D, presents significant challenges due to their sterically congested heptacyclic frameworks. A unified and effective strategy, developed by the Liu group, hinges on a biomimetic, base-mediated thermal [4+2] Diels-Alder cycloaddition. This key reaction involves an in situ generated furyl diene and a suitable dienophile.[1][2] Optimizing this step is crucial for the overall success and yield of the synthesis.

Below is a generalized workflow illustrating this key synthetic disconnection.

Shizukanolide_H_Synthesis_Workflow Diene Precursor Diene Precursor Base-mediated Elimination Base-mediated Elimination Diene Precursor->Base-mediated Elimination Dienophile Dienophile Thermal [4+2] Cycloaddition Thermal [4+2] Cycloaddition Dienophile->Thermal [4+2] Cycloaddition Furyl Diene (in situ) Furyl Diene (in situ) Base-mediated Elimination->Furyl Diene (in situ) Furyl Diene (in situ)->Thermal [4+2] Cycloaddition Diels-Alder Adduct Diels-Alder Adduct Thermal [4+2] Cycloaddition->Diels-Alder Adduct Post-Cycloaddition Modifications Post-Cycloaddition Modifications Diels-Alder Adduct->Post-Cycloaddition Modifications This compound Analogs This compound Analogs Post-Cycloaddition Modifications->this compound Analogs

A simplified workflow for the synthesis of this compound analogs.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the total synthesis of this compound and its analogs?

A1: The primary challenge lies in the construction of the highly congested polycyclic core. This is typically addressed through a crucial [4+2] Diels-Alder cycloaddition between a transient furyl diene and a complex dienophile.[1][2] Achieving high yield and the correct stereoselectivity in this step is paramount.

Q2: Why is the Diels-Alder reaction performed under thermal conditions with a base?

A2: The furyl diene is unstable and prone to side reactions, so it is generated in situ from a more stable precursor.[2] The base, typically pyridine, facilitates the elimination of a leaving group from the precursor to form the reactive diene. The subsequent cycloaddition requires thermal energy to overcome the activation barrier of the reaction.[2]

Q3: What are common side reactions in the key Diels-Alder step?

A3: Common side reactions include the homodimerization of the reactive diene, Cope rearrangement of the diene precursor, and the formation of diastereomeric products.[2] Furan-based Diels-Alder reactions can also be reversible, and at high temperatures, a retro-Diels-Alder reaction can occur, reducing the overall yield.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, with a focus on the critical Diels-Alder cycloaddition step.

Problem 1: Low Yield of the Diels-Alder Adduct
Possible Cause Troubleshooting Suggestion Rationale
Inefficient Diene Generation Ensure the diene precursor is pure and the base is of high quality and anhydrous. Consider screening different organic bases (e.g., pyridine, 2,6-lutidine, DBU) and optimizing the base equivalents.The efficiency of the in situ diene formation directly impacts the concentration of the reactive diene available for the cycloaddition.
Diene Homodimerization Employ high dilution conditions by slowly adding the diene precursor to a heated solution of the dienophile. The use of an inhibitor like butylated hydroxytoluene (BHT) can also help suppress undesired radical-mediated polymerizations.Slow addition maintains a low concentration of the diene, favoring the intermolecular reaction with the dienophile over self-dimerization.
Retro-Diels-Alder Reaction Optimize the reaction temperature and time. While high temperatures are needed, prolonged heating or excessively high temperatures can promote the reverse reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.Furan-based Diels-Alder adducts can be thermally labile. Finding the right balance between the forward and reverse reaction rates is crucial for maximizing the yield.[3][4]
Decomposition of Reactants Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can lead to oxidative degradation at high temperatures. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).The complex and sensitive nature of the diene and dienophile makes them susceptible to decomposition under harsh thermal conditions.
Problem 2: Poor Diastereoselectivity in the Diels-Alder Reaction
Possible Cause Troubleshooting Suggestion Rationale
Suboptimal Reaction Conditions Vary the solvent and temperature. Less polar solvents can sometimes enhance diastereoselectivity. Lewis acid catalysis is a common strategy to improve stereocontrol in Diels-Alder reactions, though it may not be compatible with the base-mediated diene formation.The transition state geometry, which dictates the stereochemical outcome, is influenced by the reaction environment.
Steric Hindrance The inherent steric bulk of the diene and dienophile may favor the formation of a specific diastereomer. If the desired diastereomer is the minor product, consider modifying the protecting groups on the reactants to alter the steric environment of the reaction center.Subtle changes in the steric profile of the reactants can significantly influence the facial selectivity of the cycloaddition.
Thermodynamic vs. Kinetic Control Analyze the product ratio at different time points and temperatures. A change in the diastereomeric ratio over time may indicate that the reaction is under thermodynamic control, where the more stable product is favored. Shorter reaction times at lower temperatures may favor the kinetically formed product.[4]The desired diastereomer may be the kinetic product, which can isomerize to the more stable thermodynamic product under the reaction conditions.

The following decision-making workflow can guide the optimization of the key cycloaddition step.

Troubleshooting_DA_Reaction start Low Yield or Poor Selectivity check_purity Verify Purity of Reactants and Solvents start->check_purity optimize_base Optimize Base and Equivalents check_purity->optimize_base high_dilution Implement High Dilution Conditions optimize_base->high_dilution optimize_temp_time Screen Reaction Temperature and Time high_dilution->optimize_temp_time check_selectivity Diastereoselectivity Issue? optimize_temp_time->check_selectivity kinetic_thermo_study Conduct Kinetic vs. Thermodynamic Study check_selectivity->kinetic_thermo_study Yes accept_yield Proceed with Optimized Conditions check_selectivity->accept_yield No modify_protecting_groups Modify Protecting Groups kinetic_thermo_study->modify_protecting_groups modify_protecting_groups->accept_yield

A decision-making workflow for troubleshooting the Diels-Alder reaction.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Shizukaol A, a close analog of this compound. These protocols are adapted from the work of the Liu group.[1][2]

Synthesis of the Diene Precursor

The multi-step synthesis of the furyl diene precursor is a crucial preparatory phase. A representative transformation involves the conversion of a ketone to a tertiary alcohol, followed by acetylation to install the leaving group for the base-mediated elimination.

Representative Step: Acetylation of Tertiary Alcohol To a solution of the tertiary alcohol intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added triethylamine (3.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and acetic anhydride (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the diene precursor.

Base-Mediated Thermal [4+2] Cycloaddition

This is the cornerstone of the synthetic strategy, where the heptacyclic core of the molecule is assembled.

Representative Protocol for Shizukaol A Synthesis A solution of the diene precursor (1.0 eq) and the dienophile (e.g., chloranthalactone A, 1.2 eq) in pyridine (0.05 M) is heated in a sealed tube at 160-200 °C for 24-48 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct. For the synthesis of Shizukaol A, a moderate yield of 43% has been reported for this step.[1]

Quantitative Data Summary

The yield of the crucial Diels-Alder cycloaddition is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for the formation of different lindenane dimer adducts using the unified strategy.

Product Adduct Diene Precursor Dienophile Temperature Yield Reference
Shizukaol A AdductCommon Furyl Diene PrecursorChloranthalactone A160 °C43%[1]
Sarcandrolide J / Shizukaol D AdductCommon Furyl Diene PrecursorDienophile 45160 °CNot specified, >20:1 dr[1]
Sarglabolide I AdductCommon Furyl Diene PrecursorDienophile 36200 °C71%[2]

Note: Yields can vary based on the scale of the reaction, purity of reagents, and precise reaction conditions. The data presented here should be used as a guideline for optimization.

References

Overcoming challenges in the isolation of pure Shizukanolide H.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isolation of Pure Shizukanolide H

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of pure this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound and other structurally related lindenane-type sesquiterpenoid dimers.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete extraction of plant material.- Ensure the plant material (Chloranthus spp.) is properly dried and finely powdered. - Increase the extraction time and/or the number of extraction cycles. - Consider using a more polar solvent system for extraction, such as 95% ethanol or methanol.
Poor Separation on Silica Gel Column - Inappropriate solvent system. - Co-elution of structurally similar compounds. - Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A common starting point for lindenane sesquiterpenoids is a gradient of petroleum ether and ethyl acetate. - Consider using a different stationary phase, such as Sephadex LH-20, for size-exclusion chromatography to separate dimers from monomers. - Reduce the amount of crude extract loaded onto the column.
Compound Degradation During Purification Lindenane-type sesquiterpenoids can be unstable.[1]- Avoid high temperatures and prolonged exposure to light. - Use freshly distilled solvents to minimize acidic or basic impurities. - Consider using milder purification techniques like High-Speed Counter-Current Chromatography (HSCCC).
Conversion of this compound to Other Compounds Shizukaol-type dimers can be converted to peroxidized chlorahololide-type dimers during purification and storage.[1]- Minimize the exposure of purified fractions to air and light. - Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). - Analyze purified fractions promptly by HPLC to check for the appearance of new peaks.
Difficulty in Achieving High Purity (>98%) Presence of closely related isomers or impurities that co-elute.- Employ preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable column (e.g., C18) and an optimized mobile phase (e.g., methanol/water or acetonitrile/water gradient). - Multiple rounds of preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for isolating this compound?

A1: The roots of Chloranthus species, such as Chloranthus spicatus and Chloranthus fortunei, are reported to be rich sources of this compound and other lindenane-type sesquiterpenoid dimers.[2][3][4][5]

Q2: What is a general extraction and fractionation procedure for this compound?

A2: A typical procedure involves:

  • Extraction of the dried and powdered plant material with 95% ethanol or methanol at room temperature.

  • Concentration of the extract under reduced pressure.

  • Suspension of the residue in water and sequential partitioning with petroleum ether and ethyl acetate. The ethyl acetate-soluble fraction is typically enriched with lindenane sesquiterpenoid dimers.[5]

Q3: Which chromatographic techniques are most effective for the purification of this compound?

A3: A multi-step chromatographic approach is usually necessary:

  • Silica Gel Column Chromatography: For initial fractionation of the ethyl acetate extract. A common mobile phase is a step gradient of petroleum ether/ethyl acetate or dichloromethane/methanol.[5]

  • Sephadex LH-20 Column Chromatography: To separate compounds based on their molecular size, which is effective for separating dimeric sesquiterpenoids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification to achieve high purity. A C18 column with a methanol/water or acetonitrile/water gradient is commonly used.

Q4: Are there any known stability issues with this compound?

A4: Yes, lindenane-type sesquiterpenoids can be unstable.[1] Furthermore, shizukaol-type dimers have been observed to convert into other compounds, such as peroxidized chlorahololide-type dimers, during the purification and storage process.[1] It is crucial to handle the compound with care, avoiding heat and light, and to store it under an inert atmosphere at low temperatures.

Q5: What analytical techniques can be used to confirm the identity and purity of isolated this compound?

A5: The structure and purity of this compound can be confirmed using a combination of spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the chemical structure.[2]

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration.[2]

Experimental Protocols

General Protocol for Isolation of Lindenane-Type Sesquiterpenoid Dimers

This protocol is a generalized procedure based on the successful isolation of structurally similar compounds and should be optimized for this compound.

  • Extraction:

    • Air-dry and powder the roots of the selected Chloranthus species.

    • Extract the powdered material three times with 95% ethanol at room temperature for 24 hours for each extraction.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude residue.

  • Fractionation:

    • Suspend the crude residue in water.

    • Perform liquid-liquid partitioning successively with petroleum ether and then ethyl acetate.

    • Collect the ethyl acetate fraction and concentrate it to dryness. This fraction is enriched in sesquiterpenoid dimers.[5]

  • Column Chromatography (Silica Gel):

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute with a step gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1, etc.).

    • Collect fractions and monitor by TLC to pool fractions containing compounds with similar Rf values.

  • Further Purification (Sephadex LH-20 and Preparative HPLC):

    • Subject the semi-purified fractions to Sephadex LH-20 column chromatography, eluting with a suitable solvent such as methanol, to further separate the compounds.

    • Perform final purification of the target fractions using preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.

Diagrams

Experimental_Workflow Start Dried & Powdered Chloranthus Roots Extraction Extraction (95% EtOH) Start->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Ethyl Acetate Fraction Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18 Column) Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

Troubleshooting_Logic Start Low Purity of Isolated Compound Check_TLC Analyze by TLC/HPLC. Multiple spots/peaks? Start->Check_TLC Optimize_Column Optimize column chromatography solvent system. Check_TLC->Optimize_Column Yes Degradation Check for degradation products. (New, more polar spots/peaks) Check_TLC->Degradation No, but new peaks appear Coelution Suspect co-eluting impurities? Optimize_Column->Coelution Prep_HPLC Employ preparative HPLC with a different solvent system or stationary phase. Coelution->Prep_HPLC Yes Final_Purity Achieved desired purity? Prep_HPLC->Final_Purity Milder_Conditions Use milder purification conditions. (e.g., lower temperature, protect from light) Degradation->Milder_Conditions Milder_Conditions->Final_Purity Final_Purity->Start No

Caption: Troubleshooting logic for purity issues in this compound isolation.

References

Improving the resolution of Shizukanolide H in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic analysis of Shizukanolide H. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of this compound and related sesquiterpenoid lactones.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound analysis?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. A C18 column is a suitable starting point, given its wide use for sesquiterpenoid lactones.[1] The mobile phase typically consists of a gradient of acetonitrile and water or methanol and water.[1][2] Detection is commonly performed at a wavelength of around 205-210 nm, as many sesquiterpenoid lactones absorb in this region.[3][4]

Q2: My this compound peak is showing significant tailing. What are the likely causes?

A2: Peak tailing for this compound can stem from several factors. One of the primary causes is secondary interactions between the analyte and active sites on the column, such as residual silanol groups on the silica support.[5] Other potential causes include column overload, where too much sample is injected, or issues with the mobile phase pH not being optimal for the analyte.[5][6]

Q3: Can I use normal-phase HPLC for this compound separation?

A3: Yes, normal-phase HPLC can be an effective alternative for the separation of sesquiterpenoid lactones like this compound, especially for resolving isomers.[3] A typical normal-phase system might use a silica column with a mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like isopropyl alcohol.[3]

Q4: How can I improve the resolution between this compound and a closely eluting impurity?

A4: To enhance resolution, you can try several approaches. Optimizing the mobile phase gradient by making it shallower can increase the separation between peaks. Alternatively, you can explore different organic modifiers (e.g., switching from acetonitrile to methanol) or adjust the mobile phase pH. Using a column with a different stationary phase chemistry or a smaller particle size can also significantly improve resolution.

Q5: What are the best practices for sample preparation of this compound?

A5: Proper sample preparation is crucial for accurate analysis. It is important to dissolve the sample in a solvent that is compatible with the mobile phase to prevent peak distortion.[7] Filtration of the sample solution using a 0.45 µm filter is recommended to remove particulate matter that could block the column frit.[3] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • This compound peak overlaps with an adjacent peak.

  • Resolution value (Rs) is less than 1.5.

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition 1. Adjust Gradient Slope: Decrease the rate of change of the organic solvent concentration in your gradient. A shallower gradient provides more time for separation. 2. Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. The different selectivity may improve separation. 3. Modify Mobile Phase pH: Add a small amount of an acid, such as 0.1% formic acid or acetic acid, to the aqueous phase.[4] This can suppress the ionization of silanol groups on the column and improve peak shape and selectivity.
Inappropriate Column Chemistry 1. Switch to a Different Stationary Phase: If a C18 column is not providing adequate resolution, consider a phenyl-hexyl or a polar-embedded phase column, which offer different selectivities. 2. Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase efficiency and resolution.
Column Temperature Not Optimized Adjust Column Temperature: Vary the column temperature (e.g., in increments of 5°C) to see if it affects the selectivity and improves resolution.
Issue 2: Peak Tailing

Symptoms:

  • The this compound peak is asymmetrical with a trailing edge.

  • Poor peak integration and inaccurate quantification.

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Add an acidic modifier like formic or acetic acid (0.1%) to the mobile phase to protonate residual silanol groups and minimize secondary interactions.[5] 2. Use a Mobile Phase Buffer: Employ a buffer, such as ammonium formate or ammonium acetate, especially if working at a mid-range pH, to maintain a consistent pH and mask silanol interactions.[5] 3. Use an End-Capped Column: Select a modern, high-purity silica column that is well end-capped to reduce the number of accessible silanol groups.
Column Overload 1. Dilute the Sample: Reduce the concentration of the sample and inject a smaller amount onto the column. If peak shape improves, mass overload was the issue.[5] 2. Decrease Injection Volume: Inject a smaller volume of the sample.
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants.[7] 2. Replace the Guard Column: If using a guard column, replace it as it may be contaminated. 3. Replace the Analytical Column: If the problem persists after flushing, the column may be permanently damaged and require replacement.
Extra-column Dead Volume Check System Connections: Ensure all tubing and fittings between the injector, column, and detector are properly connected and have minimal length and internal diameter to reduce dead volume.[5]
Issue 3: Peak Fronting

Symptoms:

  • The this compound peak is asymmetrical with a leading edge.

Potential Cause Troubleshooting Steps
Sample Overload 1. Dilute the Sample: Decrease the concentration of the sample being injected. 2. Reduce Injection Volume: Inject a smaller volume of the sample.
Sample Solvent Incompatibility Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If the sample is dissolved in a stronger solvent, it can cause peak distortion.
Column Temperature Too Low Increase Column Temperature: A low column temperature can sometimes lead to peak fronting. Try increasing the temperature in 5°C increments.[7]

Experimental Protocols

Protocol 1: HPLC Method Development for this compound
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-20 min: 30-70% B

      • 20-25 min: 70-100% B

      • 25-30 min: 100% B (hold for column wash)

      • 30.1-35 min: 30% B (re-equilibration)

  • Optimization:

    • Adjust the gradient slope and starting/ending percentages of Mobile Phase B to optimize the separation of this compound from any impurities.

    • If resolution is still insufficient, try methanol as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol).

    • Experiment with different column temperatures (e.g., 25°C, 35°C, 40°C) to assess the impact on selectivity.

Protocol 2: Troubleshooting Peak Tailing
  • Inject a Standard: Inject a known concentration of a well-behaving standard compound to confirm that the HPLC system is functioning correctly. If this peak also tails, the issue is likely with the system (e.g., dead volume).

  • Reduce Sample Concentration: Prepare a 1:10 dilution of your this compound sample and inject it. If the peak shape improves, the original sample was overloaded.

  • Modify the Mobile Phase:

    • Prepare a fresh mobile phase containing 0.1% formic acid in both the aqueous and organic components.

    • If the issue persists, consider preparing a mobile phase with a buffer, such as 10 mM ammonium formate, and adjust the pH to around 3.

  • Column Wash: If the above steps do not resolve the issue, perform a column wash. Disconnect the column from the detector and flush it with progressively stronger solvents (e.g., water, methanol, acetonitrile, isopropanol), followed by a return to the initial mobile phase conditions.

  • Replace Guard and Analytical Columns: If peak tailing continues, replace the guard column. If this does not solve the problem, the analytical column may need to be replaced.

Visualizations

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other Other Parameters start Poor Resolution of This compound adjust_gradient Adjust Gradient Slope start->adjust_gradient Initial Step change_organic Change Organic Modifier (ACN vs. MeOH) adjust_gradient->change_organic adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) change_organic->adjust_ph change_stationary_phase Change Stationary Phase (e.g., Phenyl-Hexyl) adjust_ph->change_stationary_phase If Mobile Phase Adjustments Fail end Improved Resolution adjust_ph->end If Successful smaller_particles Use Smaller Particle Size or Longer Column change_stationary_phase->smaller_particles adjust_temp Adjust Column Temperature smaller_particles->adjust_temp Fine-Tuning smaller_particles->end If Successful adjust_temp->end

Caption: Troubleshooting workflow for improving the resolution of this compound.

PeakTailingTroubleshooting cluster_chemical Chemical Interactions cluster_physical Physical/System Issues start This compound Peak Tailing check_overload Check for Column Overload (Dilute Sample) start->check_overload lower_ph Lower Mobile Phase pH (add 0.1% Formic Acid) check_overload->lower_ph If Not Overloaded use_buffer Use a Buffer (e.g., Ammonium Formate) lower_ph->use_buffer end_capped_column Use End-Capped Column use_buffer->end_capped_column end Symmetrical Peak use_buffer->end If Successful check_dead_volume Check for Extra-Column Dead Volume end_capped_column->check_dead_volume If Tailing Persists flush_column Flush Column check_dead_volume->flush_column replace_column Replace Guard/Analytical Column flush_column->replace_column replace_column->end

References

Shizukanolide H stability issues and proper storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and proper storage of Shizukanolide H. The information is compiled from available research on lindenane sesquiterpenoids, the chemical class to which this compound belongs.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during experiments with this compound.

Frequently Asked Questions (FAQs)

  • Q1: I am seeing a loss of activity with my this compound sample over a short period. What could be the cause?

    A1: this compound belongs to the lindenane class of sesquiterpenoids, which are known for their inherent instability[1]. Loss of activity is likely due to chemical degradation. Studies on related lindenane compounds have shown significant decomposition at room temperature in a matter of days[1]. To minimize this, it is crucial to handle and store the compound under appropriate conditions.

  • Q2: I have observed new, unexpected peaks in my analytical run (e.g., HPLC, LC-MS) of a this compound sample. What are these?

    A2: The appearance of new peaks likely indicates the formation of degradation products. Lindenane sesquiterpenoids can be prone to dimerization via Diels-Alder reactions, especially if their chemical structure is amenable to it[1]. It is also possible that other degradation pathways are occurring.

  • Q3: What are the optimal storage conditions for this compound?

    • Temperature: Store at -20°C or lower for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended.

    • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Solvent: If in solution, use a high-purity, anhydrous aprotic solvent. Prepare solutions fresh and use them as quickly as possible.

  • Q4: How should I handle this compound during my experiments to minimize degradation?

    A4: To maintain the integrity of this compound during experimental procedures:

    • Allow the compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

    • Minimize the time the compound is at room temperature.

    • Prepare solutions immediately before use.

    • Use degassed solvents to minimize oxidation.

    • Avoid exposure to strong acids, bases, and oxidizing agents.

Troubleshooting Common Issues

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, qualify its integrity via an analytical method (e.g., HPLC) before use.
Precipitate formation in the stock solution The compound may be degrading into less soluble products or the solvent may have evaporated, increasing the concentration.Visually inspect the solution before each use. If a precipitate is observed, do not use the solution. Prepare a fresh solution.
Color change of the solid compound or solution This can be a visual indicator of degradation.If a color change is observed, it is a strong indication of compound instability. It is recommended to use a fresh, uncompromised sample.

Data on Lindenane Sesquiterpenoid Stability

While specific quantitative data for this compound is limited, a study on two other lindenane sesquiterpenes, Myrrhalindenane A and B, provides insight into the potential instability of this class of compounds.

CompoundStorage ConditionObservationReference
Myrrhalindenane A & BRoom Temperature~70% decomposition after 3 days[1]

Potential Degradation Pathway

Lindenane sesquiterpenoids can undergo dimerization, which is a potential degradation pathway for this compound. The following diagram illustrates a conceptual workflow for investigating the stability of this compound.

G cluster_storage Storage Conditions cluster_analysis Stability Assessment cluster_outcome Outcome storage_rt Room Temperature hplc HPLC/LC-MS Analysis storage_rt->hplc Analyze at t=0, 1, 3, 7 days storage_fridge 2-8°C storage_fridge->hplc Analyze at t=0, 7, 14, 30 days storage_freezer -20°C storage_freezer->hplc Analyze at t=0, 1, 3, 6 months nmr NMR Spectroscopy hplc->nmr Characterize changes bioassay Biological Activity Assay hplc->bioassay Characterize changes stable Stable hplc->stable degraded Degraded nmr->degraded bioassay->degraded Shizukanolide_H This compound Sample Shizukanolide_H->storage_rt Expose to different conditions Shizukanolide_H->storage_fridge Expose to different conditions Shizukanolide_H->storage_freezer Expose to different conditions

Caption: Experimental workflow for this compound stability testing.

Experimental Protocols

While a specific, validated stability-indicating method for this compound is not available in the reviewed literature, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed.

General HPLC Method for Stability Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength between 210-280 nm is common for similar compounds).

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. b. Divide the stock solution into aliquots and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light). c. At specified time points, inject a sample onto the HPLC system. d. Monitor the chromatogram for a decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation products. e. The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area (t=0).

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Shizukanolide H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low bioactivity with synthetic Shizukanolide H.

Troubleshooting Guide

Low bioactivity of a synthetic compound can arise from a multitude of factors, from the synthesis and purification stages to the final biological assay. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Synthetic Product Characterization and Purity

Question: Our synthetic this compound shows significantly lower bioactivity compared to literature reports for similar compounds. How can we confirm the identity and purity of our compound?

Answer:

It is crucial to ensure that the synthesized molecule is indeed this compound and is of high purity.

Recommended Actions:

  • Comprehensive Spectroscopic Analysis:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Compare the obtained spectra with published data for lindenane-type sesquiterpenoids. Pay close attention to the chemical shifts and coupling constants of the characteristic protons and carbons of the core structure.

    • High-Resolution Mass Spectrometry (HRMS): Confirm that the molecular weight of your compound matches the theoretical mass of this compound (C₁₇H₂₀O₅).

    • Infrared (IR) Spectroscopy: Verify the presence of key functional groups, such as the γ-lactone and ester carbonyls.

    • Chiral Analysis: If a stereoselective synthesis was performed, confirm the enantiomeric excess (e.e.) using chiral HPLC or other suitable methods. Incorrect stereochemistry is a common reason for loss of bioactivity[1].

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column and a suitable gradient to detect any impurities. Aim for a purity of >95%.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Identify the nature of any impurities. They could be unreacted starting materials, byproducts, or degradation products.

Logical Troubleshooting Workflow for Purity Issues

start Low Bioactivity Observed check_purity Assess Purity (>95%?) start->check_purity purify Re-purify Compound (e.g., Preparative HPLC, Recrystallization) check_purity->purify No characterize Characterize Impurities (LC-MS, NMR) check_purity->characterize Yes retest Re-test Bioactivity purify->retest end_good Problem Solved retest->end_good Activity Restored end_bad Issue Persists retest->end_bad Activity Still Low modify_synthesis Modify Synthesis or Purification to Avoid Impurities characterize->modify_synthesis modify_synthesis->start start Low Bioactivity with Pure Compound check_solubility Check Compound Solubility in Assay Medium start->check_solubility optimize_solubilization Optimize Solubilization (e.g., different solvent, lower concentration) check_solubility->optimize_solubilization No check_assay Is Assay Relevant to Expected Mechanism? check_solubility->check_assay Yes retest_activity Re-test Bioactivity optimize_solubilization->retest_activity end_good Problem Solved retest_activity->end_good Activity Restored end_bad Issue Persists retest_activity->end_bad Activity Still Low select_new_assay Select More Relevant Assay (e.g., Wnt pathway reporter assay) check_assay->select_new_assay No check_assay->end_bad Yes run_new_assay Run New Bioassay select_new_assay->run_new_assay run_new_assay->end_good Activity Observed cluster_cancer Anticancer Activity cluster_inflammation Anti-inflammatory Activity Shizukanolide_H This compound Wnt_Pathway Wnt Signaling Pathway Shizukanolide_H->Wnt_Pathway Inhibition NFkB_Pathway NF-κB Signaling Pathway Shizukanolide_H->NFkB_Pathway Inhibition Beta_Catenin β-catenin degradation Wnt_Pathway->Beta_Catenin Gene_Transcription ↓ Target Gene Transcription (e.g., c-Myc, Cyclin D1) Beta_Catenin->Gene_Transcription IKK_Inhibition ↓ IKK Activity NFkB_Pathway->IKK_Inhibition IkBa_Degradation ↓ IκBα Degradation IKK_Inhibition->IkBa_Degradation p65_Translocation ↓ p65 Nuclear Translocation IkBa_Degradation->p65_Translocation Inflammatory_Genes ↓ Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) p65_Translocation->Inflammatory_Genes

References

Technical Support Center: Shizukanolide H Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukanolide H. Our goal is to help you overcome common challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sesquiterpenoid natural product isolated from plants of the Chloranthus genus.[1] Like many other sesquiterpene lactones, this compound is a lipophilic molecule and is expected to have poor solubility in aqueous solutions, which are the basis for most in vitro biological assays.[2][3] This can lead to challenges in preparing stock solutions and achieving desired concentrations in your experiments, potentially causing issues with data reproducibility and accuracy.

Q2: What are the general chemical properties of this compound?

While specific data for this compound is limited, we can refer to the general properties of a related compound, Shizukanolide.

PropertyValueSource
Molecular FormulaC15H18O2PubChem
Molecular Weight230.30 g/mol PubChem
XLogP32.1PubChem

This data is for Shizukanolide, a closely related compound, and provides an estimate of the physicochemical properties of this compound.[4] The positive XLogP3 value suggests a hydrophobic nature, which is consistent with the observed low aqueous solubility of sesquiterpene lactones.

Q3: What are the known biological activities of this compound and related compounds?

The direct biological activities of this compound are not extensively documented in publicly available literature. However, other compounds isolated from the Chloranthus genus have demonstrated significant biological effects. For instance, Shizukaol B has been shown to have anti-inflammatory effects by modulating the JNK/AP-1 signaling pathway. Another related compound, Shizukaol D, has been found to inhibit the growth of human liver cancer cells by targeting the Wnt signaling pathway.[5][6] These findings suggest that this compound may also possess anti-inflammatory or anti-cancer properties, potentially acting on key cellular signaling pathways.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to improving the solubility of this compound for your in vitro experiments.

Problem: Precipitate formation when preparing aqueous dilutions from an organic stock solution.

This is a common issue when diluting a hydrophobic compound into an aqueous buffer or cell culture medium.

Solutions:

  • Optimize the Organic Co-solvent Concentration:

    • Dimethyl Sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic compounds.[7] However, high concentrations of DMSO can be toxic to cells. It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line (typically ≤ 0.5%).

    • Ethanol is another biocompatible solvent that can be used. Sometimes, a mixture of solvents, such as ethanol and DMSO, can provide better solubility than either solvent alone.[8]

  • Employ Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assessment Solubility Assessment A Weigh this compound B Dissolve in 100% DMSO (e.g., 10-50 mM stock) A->B E Add stock solution to buffer (vortexing/sonication) B->E C Prepare aqueous buffer (e.g., PBS, cell culture medium) D Add excipients (optional) (e.g., Tween 80, HP-β-CD) C->D D->E F Visual Inspection (clarity, no precipitate) E->F G Microscopy (check for micro-precipitates) F->G H Spectrophotometry (measure concentration) G->H

Caption: A general workflow for preparing and assessing the solubility of this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using a Co-solvent System
  • Prepare the desired aqueous buffer or cell culture medium.

  • If using a solubilizing excipient (e.g., 0.1% Tween® 80), add it to the aqueous medium and mix thoroughly.

  • While vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. The final DMSO concentration should be kept below the toxic level for your cells.

  • Continue to vortex for another 30-60 seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation. For cell-based assays, it is also advisable to check for micro-precipitates under a microscope.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, this compound may potentially modulate signaling pathways critical for cell growth, survival, and inflammation, such as the Notch signaling pathway. The Notch pathway is a highly conserved signaling system that plays a crucial role in cell fate decisions.[9] Dysregulation of this pathway is implicated in various cancers.[10][11]

notch_pathway Ligand Ligand (e.g., Jagged, Delta) Receptor Notch Receptor Ligand->Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Nucleus Nucleus NICD->Nucleus CSL CSL Nucleus->CSL Gene_Expression Target Gene Expression (e.g., HES, HEY) CSL->Gene_Expression forms complex with MAML MAML MAML Shizukanolide_H This compound (?) Shizukanolide_H->S3_Cleavage Potential Inhibition

References

Technical Support Center: Refining Reaction Conditions for Shizukanolide H Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of Shizukanolide H.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functional groups?

A1: this compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities.[1][2][3][4] Its structure contains several reactive sites that can be targeted for derivatization:

  • An α,β-unsaturated γ-lactone

  • An exocyclic methylene group

  • Several methyl groups which can be functionalized, though this is often challenging.[5][6][7]

Q2: What are the key stability considerations for this compound?

A2: Like many sesquiterpenoid lactones, this compound may be sensitive to strong acids, bases, and high temperatures. The lactone ring can be susceptible to hydrolysis under basic conditions. The α,β-unsaturated system can undergo polymerization or degradation under certain conditions. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Q3: What analytical techniques are recommended for monitoring this compound derivatization reactions?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring to observe the consumption of starting material and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction progress and purity of the derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the resulting derivatives.[9][10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the new derivatives.[10][12]

Troubleshooting Guides for Common Derivatization Reactions

This section provides troubleshooting for specific issues that may be encountered during the derivatization of this compound.

Q: I am attempting a Michael addition of a thiol to the α,β-unsaturated lactone of this compound, but I am observing low to no product formation. What could be the issue?

A: Low conversion in a Michael addition can be due to several factors. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Michael Addition

start Low/No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_base Optimize Base Catalyst check_reagents->check_base Reagents OK check_solvent Evaluate Solvent Choice check_base->check_solvent Base Optimized check_temp_time Adjust Reaction Temperature and Time check_solvent->check_temp_time Solvent Appropriate check_sterics Consider Steric Hindrance check_temp_time->check_sterics Conditions Adjusted solution Product Formation Achieved check_sterics->solution Steric Issues Addressed

Caption: Troubleshooting workflow for low conversion in Michael addition.

  • Reagent Quality and Stoichiometry:

    • Thiol Reactivity: Ensure the thiol is fresh and has not oxidized. Consider using a more nucleophilic thiol.

    • Stoichiometry: An excess of the thiol nucleophile may be required to drive the reaction to completion. Try increasing the equivalents of the thiol.

  • Base Catalyst:

    • Base Strength: The choice of base is critical. If using a weak base like triethylamine (TEA), consider a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the deprotonation of the thiol.

    • Catalyst Loading: Ensure an adequate amount of the base catalyst is used.

  • Solvent:

    • Polarity: Polar aprotic solvents like DMF or DMSO can enhance the rate of Michael additions. If you are using a less polar solvent like THF or CH₂Cl₂, switching to a more polar option may be beneficial.

  • Reaction Temperature and Time:

    • Temperature: While many Michael additions proceed at room temperature, gentle heating may be necessary for less reactive substrates.

    • Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

  • Steric Hindrance: The polycyclic nature of this compound may present steric hindrance. A bulkier thiol may have difficulty accessing the electrophilic carbon. If possible, consider a less sterically demanding nucleophile.

Q: I am trying to esterify a hydroxylated derivative of this compound at a sterically hindered secondary alcohol, but the yield is very low, and I observe decomposition of my starting material.

A: Esterification of sterically hindered alcohols is a common challenge in natural product chemistry.[13] The use of harsh conditions can lead to degradation.

Troubleshooting Workflow for Esterification of Hindered Alcohols

start Low Yield / Decomposition reagent_choice Select Appropriate Coupling Reagents start->reagent_choice conditions Optimize Reaction Conditions reagent_choice->conditions Mild Reagents Chosen workup Refine Work-up and Purification conditions->workup Conditions Optimized success Successful Esterification workup->success Purification Improved

Caption: Troubleshooting workflow for esterification of hindered alcohols.

  • Choice of Coupling Reagents:

    • Standard Fischer esterification (acid catalyst, heat) is often too harsh for complex molecules. [14][15]

    • Steglich Esterification: This is a milder method using DCC (or DIC/EDC) and a catalytic amount of DMAP.[16] It is often successful for sterically demanding alcohols.

    • Acid Chlorides/Anhydrides: If using an acid chloride or anhydride, a non-nucleophilic base like pyridine or 2,6-lutidine should be used at low temperatures (e.g., 0 °C to room temperature) to avoid side reactions.

  • Reaction Conditions:

    • Temperature: Perform the reaction at lower temperatures to minimize decomposition. Start at 0 °C and allow the reaction to slowly warm to room temperature.

    • Solvent: Use an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Side Reactions:

    • Decomposition of the starting material suggests that the conditions are too harsh. Switch to a milder esterification protocol.

    • If using DCC, the formation of N-acylurea byproduct can occur. This can sometimes be minimized by the addition of HOBt or by careful control of the reaction temperature.

Experimental Protocols

The following are detailed hypothetical protocols for the derivatization of this compound, based on common reactions for sesquiterpenoid lactones.

This protocol describes the addition of a thiol to the α,β-unsaturated lactone system.

Experimental Workflow: Michael Addition

setup 1. Dissolve this compound and N-acetylcysteine in DMF add_base 2. Add DBU dropwise at 0 C setup->add_base react 3. Stir at room temperature add_base->react monitor 4. Monitor by TLC react->monitor quench 5. Quench with aq. NH4Cl monitor->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Purify by Column Chromatography extract->purify characterize 8. Characterize by NMR and MS purify->characterize

Caption: General experimental workflow for Michael addition to this compound.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add N-acetylcysteine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol describes the selective epoxidation of the exocyclic double bond using m-CPBA.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add sodium bicarbonate (2.0 eq) to buffer the reaction mixture.

  • Cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting epoxide by flash column chromatography.

Data Presentation

The following table summarizes hypothetical reaction conditions and expected outcomes for the derivatization of this compound. This data is based on general principles of organic chemistry and may need to be optimized.

Reaction Type Reagents Solvent Temperature (°C) Time (h) Expected Yield Potential Side Products
Michael Addition N-acetylcysteine, DBUDMF0 to 2512-24Moderate to GoodDi-adducts, decomposition
Epoxidation m-CPBA, NaHCO₃DCM01-3Good to ExcellentBaeyer-Villiger oxidation of lactone
Esterification (of a hydroxylated derivative) Acetic Anhydride, PyridineDCM0 to 252-6GoodElimination products
Steglich Esterification (of a hydroxylated derivative) Carboxylic acid, DCC, DMAPDCM0 to 2512-18Good to ExcellentN-acylurea

References

Technical Support Center: Bioassays of Lindenane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lindenane sesquiterpenoids, including Shizukanolide H, isolated from the Chloranthus genus. Due to the limited publicly available bioassay data specifically for this compound, this guide addresses common issues encountered with this class of compounds, using data from closely related lindenane sesquiterpenoids for reference.

Troubleshooting Guides

This section addresses common problems that may lead to inconsistent bioassay results when studying lindenane sesquiterpenoids.

Issue 1: High Variability in Cytotoxicity (MTT Assay) Results

Question: My MTT assay results for a lindenane sesquiterpenoid show high variability between replicates and experiments. What could be the cause?

Answer:

High variability in MTT assays is a frequent issue. Here are potential causes and troubleshooting steps:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between seeding sets of wells. Perform a cell count before seeding to ensure accuracy.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Compound Precipitation: Lindenane sesquiterpenoids can have limited solubility in aqueous media, leading to precipitation at higher concentrations.

    • Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (ensure the final solvent concentration is non-toxic to the cells).

  • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure gentle but thorough mixing. You can place the plate on an orbital shaker for a few minutes to aid dissolution. Check wells under a microscope to confirm no crystals remain.

  • Interference with MTT Reduction: Some compounds can directly interfere with the MTT reduction process, leading to false results.

    • Solution: Run a cell-free control with your compound and MTT to see if there is any direct chemical reaction that results in a color change.

Issue 2: Inconsistent Anti-Inflammatory (Griess Assay) Results

Question: I am not getting reproducible results with the Griess assay when testing the anti-inflammatory effects of a lindenane sesquiterpenoid on LPS-stimulated macrophages. Why might this be happening?

Answer:

The Griess assay, which measures nitrite as an indicator of nitric oxide (NO) production, can be sensitive to several factors:

  • Interference from Media Components: Phenol red in culture media can interfere with the colorimetric readings of the Griess assay.

    • Solution: Use phenol red-free media for your experiments. If you must use media with phenol red, ensure you run appropriate background controls with media alone.

  • Low Nitrite Levels: If the compound is very potent, the resulting nitrite levels may be below the reliable detection limit of the assay.

    • Solution: Ensure your positive control (LPS-stimulated cells without the compound) produces a robust signal. If your treated samples are close to the blank, consider using a more sensitive NO detection method.

  • Compound Color: If your lindenane sesquiterpenoid solution has a color, it can interfere with the absorbance reading.

    • Solution: Run a control with your compound in media without cells to measure its background absorbance and subtract this from your experimental readings.

  • Timing of Supernatant Collection: Nitrite can be further oxidized to nitrate. The timing of supernatant collection is crucial for consistent results.

    • Solution: Standardize the time point for supernatant collection across all experiments (e.g., 24 hours post-stimulation).

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of lindenane sesquiterpenoids from Chloranthus?

A1: Lindenane sesquiterpenoids isolated from the Chloranthus genus have demonstrated a range of biological activities, most notably anti-inflammatory and cytotoxic effects. For instance, compounds from this family have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. Additionally, several lindenane sesquiterpenoids exhibit cytotoxicity against various cancer cell lines.

Q2: Which signaling pathways are commonly affected by lindenane sesquiterpenoids?

A2: The anti-inflammatory and cytotoxic effects of lindenane sesquiterpenoids are often attributed to their modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a common target. Some related compounds, like Shizukaol D, have also been shown to modulate the Wnt signaling pathway, which is crucial in cell proliferation and differentiation and is often dysregulated in cancer.

Q3: Are there any known quantitative bioactivity data for this compound or related compounds?

Data Presentation

Table 1: Bioactivity of Selected Lindenane Sesquiterpenoids from Chloranthus Species

CompoundBioassayCell LineIC50 (µM)Reference
Chloranholide FAnti-inflammatory (NO inhibition)BV-2 microglia11.46[1]
Chloranholide GAnti-inflammatory (NO inhibition)BV-2 microglia3.18[1]
Chlorahololide DCytotoxicity (MTT)MCF-7 (breast cancer)6.7[2][3]
Chlorahololide DCytotoxicity (MTT)HepG2 (liver cancer)13.7[3]
Shizukaol DCytotoxicity (CCK-8)SMMC-7721 (liver cancer)~25[4]
Shizukaol DCytotoxicity (CCK-8)Focus (liver cancer)~30[4]

Note: This table presents data for compounds structurally related to this compound to provide a general indication of the bioactivity of this compound class.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the lindenane sesquiterpenoid for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assessment using Griess Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the lindenane sesquiterpenoid for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. Include control groups with and without LPS.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Mandatory Visualization

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate adhere Overnight Adherence seed->adhere treat Add Lindenane Sesquiterpenoid adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

experimental_workflow_Griess cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Analysis seed Seed Macrophages in 96-well Plate adhere Overnight Adherence seed->adhere pretreat Pre-treat with Compound (1h) adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagents collect->add_griess read Measure Absorbance (540nm) add_griess->read calculate Calculate NO Inhibition read->calculate

Caption: Workflow for the Griess anti-inflammatory assay.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Shizukanolide Lindenane Sesquiterpenoid Shizukanolide->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcribes

Caption: Simplified NF-κB signaling pathway and potential inhibition.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates Shizukanolide Lindenane Sesquiterpenoid Shizukanolide->DestructionComplex modulates? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF activates Genes Target Gene Expression TCF_LEF->Genes

Caption: Simplified Wnt/β-catenin signaling pathway.

References

How to prevent degradation of Shizukanolide H during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to prevent the degradation of Shizukanolide H during extraction from its natural sources, primarily plants of the Chloranthus genus. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a lindenane-type sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. Like many complex organic molecules, this compound is susceptible to degradation under various chemical and physical conditions encountered during the extraction process. Degradation can lead to a significant reduction in the final yield and the formation of impurities, which can compromise the accuracy of research findings and the efficacy of any potential therapeutic applications.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of this compound, and sesquiterpenoid lactones in general, include:

  • pH: Both acidic and basic conditions can promote the degradation of sesquiterpenoid lactones. Studies on similar compounds suggest that a pH of 7.4 can lead to the loss of side chains, while a more acidic pH of 5.5 appears to be more favorable for stability.

  • Temperature: Elevated temperatures used during extraction and solvent removal can accelerate degradation reactions. Many sesquiterpenoid lactones are known to be thermolabile.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of the molecule.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of photosensitive compounds. While specific data for this compound is limited, this is a common issue for complex organic molecules.

  • Enzymatic Degradation: When plant cells are lysed during extraction, endogenous enzymes can be released and may degrade the target compound.

Q3: What are the visible signs of this compound degradation in an extract?

While there are no specific visual cues documented exclusively for this compound degradation, general indicators for the degradation of natural product extracts include:

  • Color Change: A noticeable change in the color of the extract, such as darkening or browning, can indicate chemical degradation.

  • Precipitation: The formation of precipitates may suggest that the compound of interest is degrading into less soluble products.

  • Changes in Chromatographic Profile: The most reliable method to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of new, unidentified peaks are clear indicators of degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation due to pH: Extraction or processing under unfavorable pH conditions.Maintain the pH of the extraction solvent and subsequent aqueous solutions in a weakly acidic range (pH 5.5-6.5). Avoid strongly acidic or alkaline conditions.
Thermal Degradation: Use of high temperatures during extraction or solvent evaporation.Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction at room temperature. Use rotary evaporation under reduced pressure and at a low temperature (e.g., < 40°C) for solvent removal.
Oxidative Degradation: Exposure to oxygen during the extraction process.Degas solvents before use. Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants to the extraction solvent.
Presence of Impurities/Degradation Products in the Final Isolate Photodegradation: Exposure of the extract to light.Protect the extraction setup and all subsequent solutions from light by using amber glassware or by wrapping containers in aluminum foil.
Enzymatic Degradation: Release of degradative enzymes from the plant material.Freeze-dry the plant material immediately after harvesting to inactivate enzymes. Alternatively, blanching the plant material before extraction can also be effective.
Reaction with Solvent: The extraction solvent may react with this compound.Choose solvents that are known to be inert towards sesquiterpenoid lactones. Ethanol and methanol are commonly used. Conduct small-scale pilot extractions with different solvents to assess stability.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and stability testing of this compound.

Protocol 1: Optimized Extraction of this compound from Chloranthus japonicus

This protocol is a generalized procedure based on methods for extracting sesquiterpenoid lactones from plant material.

  • Plant Material Preparation:

    • Collect fresh aerial parts of Chloranthus japonicus.

    • Immediately freeze-dry the plant material to inactivate degradative enzymes.

    • Grind the freeze-dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48 hours, with occasional agitation.

    • Protect the extraction vessel from light.

    • Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.01% to the solvent.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator.

    • Maintain the water bath temperature below 40°C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated extract in distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to partition into the moderately polar fractions like ethyl acetate.

  • Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate to isolate this compound.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to understand the stability of a purified this compound standard under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound or a solution at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Data Presentation

Table 1: Recommended Extraction Parameters to Minimize this compound Degradation
ParameterRecommended ConditionRationale
Temperature < 40°CMinimizes thermal degradation of the thermolabile sesquiterpenoid lactone structure.
pH 5.5 - 6.5Avoids acid- and base-catalyzed hydrolysis and rearrangement reactions.
Light Exposure Minimal (use amber glassware)Prevents potential photodegradation.
Atmosphere Inert (Nitrogen or Argon)Reduces oxidative degradation.
Solvent Ethanol or MethanolPolar protic solvents are generally effective for extracting sesquiterpenoid lactones.
Additives Antioxidants (e.g., 0.01% BHT)Inhibits oxidative degradation pathways.
Table 2: Hypothetical Quantitative Stability Data for this compound under Forced Degradation*
Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compound
0.1 M HCl2460~ 25%
0.1 M NaOH225~ 40%
3% H₂O₂2425~ 15%
Heat (Solid)4860~ 10%
UV Light825~ 30%

*Disclaimer: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizations

Extraction_Workflow Plant_Material Plant Material (Chloranthus sp.) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (Ethanol, RT, Dark) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (< 40°C, Reduced Pressure) Filtration->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Purification Column Chromatography Partitioning->Purification Shizukanolide_H Pure this compound Purification->Shizukanolide_H

Caption: Optimized workflow for the extraction of this compound.

Degradation_Factors cluster_factors Degradation Factors Shizukanolide_H This compound Degradation Degradation Products Temperature High Temperature Temperature->Degradation pH Extreme pH (Acidic/Basic) pH->Degradation Oxidation Oxidation Oxidation->Degradation Light Light (UV) Light->Degradation Enzymes Enzymes Enzymes->Degradation

Validation & Comparative

Shizukanolide H and its Analogues: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, sesquiterpenoid dimers isolated from plants of the Chloranthus genus have garnered significant attention for their complex structures and diverse biological activities, particularly their anti-inflammatory effects. Among these, Shizukanolide H and its analogues represent a promising class of compounds. This guide provides a comparative analysis of the anti-inflammatory activity of this compound and related compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its analogues is typically evaluated by their ability to inhibit the production of pro-inflammatory mediators in cellular models of inflammation. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, characterized by the release of nitric oxide (NO), prostaglandins, and various cytokines. The inhibitory concentration (IC50) values for the suppression of NO production are frequently used as a quantitative measure of anti-inflammatory potency.

Recent studies have explored the anti-inflammatory properties of various shizukaol-type dimers and their derivatives. For instance, peroxidized chlorahololide-type dimers, which can be formed from shizukaol-type dimers, have demonstrated notable anti-inflammatory activity.[1][2] The inhibitory effects of these compounds on NO production in LPS-induced RAW 264.7 macrophages are summarized below.

CompoundTest SystemIC50 (μM) for NO InhibitionReference
Shizukaol ALPS-induced RAW 264.7 cells13.79 ± 1.11[3]
Shizukaol C (Compound 25)LPS-stimulated murine BV-2 microglial cells8.04[4]
Japonilide A (Compound 8)LPS-stimulated RAW 264.7 macrophages22.99 ± 2.71[5]
Japonilide B (Compound 12)LPS-stimulated RAW 264.7 macrophages24.34 ± 1.36[5]
Compound 16 (from C. japonicus)LPS-stimulated RAW 264.7 macrophages23.69 ± 2.83[5]
Compound 22 (from C. japonicus)LPS-stimulated RAW 264.7 macrophages21.23 ± 1.34[5]

Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally related shizukaol-type sesquiterpenoids and other compounds from the same plant genus to provide a comparative context.

Studies have shown that peroxidized chlorahololide-type dimers exhibit more potent anti-inflammatory effects than their shizukaol dimer precursors, suggesting that the peroxide moiety may be crucial for this enhanced activity.[2] Furthermore, some of these compounds have been shown to effectively inhibit the expression of the pro-inflammatory cytokine IL-1β.[2]

Experimental Protocols

The evaluation of the anti-inflammatory activity of this compound and its analogues involves standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a cornerstone for screening potential anti-inflammatory agents.[1][2]

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: The cells are seeded into 96-well plates at a specific density (e.g., 2 × 10^4 cells/mL) and allowed to adhere overnight.[2]

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound analogues) for a short period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response. A positive control, such as dexamethasone (1.0 μM), is often included.[2]

  • Incubation: The plates are incubated for 24 hours to allow for the production of NO.[2]

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[2] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in water).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Western Blot Analysis for Pro-inflammatory Enzyme Expression

This technique is used to investigate the effect of the compounds on the expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]

  • Cell Lysis: After treatment with the test compounds and LPS, the cells are washed with PBS and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified and normalized to the loading control to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of shizukaol-type sesquiterpenoids are often mediated through the modulation of key inflammatory signaling pathways. Shizukaol A, for example, has been shown to exert its anti-inflammatory effects by targeting the HMGB1/Nrf2/HO-1 signaling pathway.[3] It can also inhibit the phosphorylation and nuclear translocation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[3] Another related compound, Shizukaol B, has been found to attenuate inflammatory responses in microglial cells by modulating the JNK-AP-1 signaling pathway.[4]

Below are diagrams illustrating a general experimental workflow for evaluating anti-inflammatory activity and a simplified representation of a key inflammatory signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment and Stimulation cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis culture RAW 264.7 Macrophage Culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Test Compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay for NO stimulate->griess elisa ELISA for Cytokines stimulate->elisa western Western Blot for iNOS/COX-2 stimulate->western calc Calculate % Inhibition & IC50 griess->calc elisa->calc western->calc

Caption: Experimental workflow for in vitro anti-inflammatory activity screening.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Genes Shizukanolide Shizukanolide Analogues Shizukanolide->IKK Inhibition Shizukanolide->IkB Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Shizukanolide H and its Analogs: A Comparative Guide to In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Shizukanolide H and its closely related sesquiterpenoid analogs derived from the Chloranthus species. Due to the limited direct in vivo data for this compound, this guide focuses on the reported therapeutic activities of similar compounds, offering a valuable perspective on the potential efficacy of this class of natural products in animal models of inflammation and cancer. Standard therapeutic agents, Dexamethasone for inflammation and Doxorubicin for cancer, are included for a comprehensive comparison.

Anti-inflammatory Potential

Sesquiterpenoids from Chloranthus species have demonstrated significant anti-inflammatory properties. The primary mechanism of action investigated is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory response.

Comparative Efficacy of Chloranthus Sesquiterpenoids in Inflammation
CompoundAnimal Model/Cell LineKey Efficacy MetricFinding
Shizukaol B LPS-stimulated murine BV-2 microglial cellsInhibition of NO productionShowed significant anti-neuroinflammatory effects by inhibiting nitric oxide production.[1]
Spicachlorantin G LPS-stimulated murine BV-2 microglial cellsInhibition of NO productionDemonstrated significant anti-neuroinflammatory effects by inhibiting nitric oxide production.[1]
Chloramultilide A LPS-stimulated murine BV-2 microglial cellsInhibition of NO productionExhibited significant anti-neuroinflammatory effects by inhibiting nitric oxide production.[1]
Spicachlorantin B LPS-stimulated murine BV-2 microglial cellsInhibition of NO productionDisplayed significant anti-neuroinflammatory effects by inhibiting nitric oxide production.[1]
Compound from C. henryi LPS-induced BV-2 microglial cellsEC50 for IL-1β and TNF-α suppressionSuppressed IL-1β and TNF-α expression with EC50 values of 6.81 and 2.76 µM, respectively.[2]
Dexamethasone LPS-challenged miceSurvival Rate & Cytokine ReductionDose-dependently improved survival and significantly reduced serum TNF-α and IL-6 levels.[3]
Experimental Protocol: Inhibition of Nitric Oxide Production in BV-2 Microglial Cells

This protocol outlines the methodology used to assess the anti-neuroinflammatory effects of sesquiterpenoids isolated from Chloranthus henryi.[1]

  • Cell Culture: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Shizukaol B) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated as a percentage of the LPS-stimulated control.

experimental_workflow_inflammation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_induction Induction cluster_analysis Analysis a BV-2 Microglial Cells b Pre-treat with Sesquiterpenoids a->b 1 hr c Induce Inflammation with LPS b->c d Measure Nitric Oxide Production c->d 24 hr incubation e Calculate Inhibitory Effect d->e

Experimental workflow for assessing anti-inflammatory activity.

Anticancer Potential

Lindenane-type sesquiterpenoid dimers from Chloranthus species have shown promising anticancer activities. These compounds have been demonstrated to inhibit cancer cell growth and suppress tumor progression in in vivo models.

Comparative Efficacy of Chloranthus Sesquiterpenoids in Cancer
CompoundAnimal ModelKey Efficacy MetricFinding
Chlorahololide D Zebrafish xenograft model with MCF-7 breast cancer cellsTumor proliferation and migrationSignificantly suppressed tumor proliferation and migration.[4]
Doxorubicin Ovarian cancer xenograft mice modelTumor growth inhibitionDoxorubicin-loaded DNA-AuNP had about a 2.5 times higher tumor growth inhibition rate than free Doxorubicin.[5]
Doxorubicin Non-small cell lung cancer xenograft modelTumor growth inhibitionCombination with P276-00 significantly inhibited tumor growth compared to Doxorubicin alone.[6]
Experimental Protocol: Zebrafish Xenograft Model for Anticancer Activity

The following protocol was used to evaluate the in vivo antitumor activity of Chlorahololide D.[4]

  • Cell Preparation: Human breast cancer cells (MCF-7) are labeled with a fluorescent dye (e.g., CM-DiI).

  • Microinjection: Approximately 200 labeled MCF-7 cells are microinjected into the yolk sac of 2-day-old zebrafish embryos.

  • Treatment: The embryos are then transferred to a 96-well plate and exposed to different concentrations of Chlorahololide D or a vehicle control.

  • Observation: Tumor growth and cell migration are observed and imaged at 24, 48, and 72 hours post-injection using a fluorescence microscope.

  • Data Analysis: The size of the tumor mass and the number of migrated cells are quantified and compared between the treated and control groups.

experimental_workflow_cancer cluster_preparation Preparation cluster_injection Microinjection cluster_treatment Treatment cluster_observation Observation & Analysis prep Label MCF-7 cells with fluorescent dye inject Inject labeled cells into zebrafish yolk sac prep->inject treat Expose embryos to Chlorahololide D inject->treat observe Image tumor growth and migration treat->observe 24, 48, 72 hrs analyze Quantify tumor size and cell migration observe->analyze

Workflow for the zebrafish xenograft model.

Signaling Pathways

The anti-inflammatory effects of sesquiterpenoids from Chloranthus are partly mediated through the suppression of the IKBα/NF-κB p65 signaling pathway.[2]

signaling_pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to IkBa_p->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nuc->Genes activates transcription Sesquiterpenoids Chloranthus Sesquiterpenoids Sesquiterpenoids->IKK inhibits

Inhibition of the NF-κB signaling pathway.

Conclusion

While direct in vivo validation of this compound is still required, the existing data on its structural analogs from the Chloranthus genus provide a strong rationale for its therapeutic potential in inflammatory diseases and cancer. The demonstrated efficacy of related compounds in established animal models, coupled with initial mechanistic insights, positions shizukanolide-type sesquiterpenoids as promising candidates for further preclinical and clinical development. Future research should focus on obtaining robust in vivo data for this compound to directly compare its performance against current standards of care.

References

A Comparative Analysis of Shizukanolides from Diverse Chloranthus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current phytochemical literature is the absence of direct comparative studies on Shizukanolide H across different Chloranthus species. While this specific sesquiterpenoid has been identified, comprehensive data regarding its variable yield, purity, and bioactivity from multiple species remains unelucidated. This guide, therefore, broadens its scope to present a comparative overview of various prominent shizukanolides and related sesquiterpenoids isolated from the Chloranthus genus. By synthesizing available data, this document aims to provide a valuable resource for researchers, scientists, and drug development professionals interested in this promising class of natural products.

The genus Chloranthus is a rich source of structurally diverse and biologically active sesquiterpenoids, particularly lindenane-type dimers known as shizukanolides. These compounds have garnered significant interest for their potent anti-inflammatory and cytotoxic properties. This guide offers a comparative look at these compounds, supported by experimental data and detailed methodologies, to aid in future research and drug discovery efforts.

Quantitative Comparison of Bioactive Sesquiterpenoids from Chloranthus Species

The following table summarizes the biological activities of various shizukanolides and related compounds isolated from different Chloranthus species. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.

CompoundChloranthus SpeciesBiological ActivityCell Line/AssayIC50 Value
Shizukaol BC. henryiAnti-inflammatory (NO production inhibition)LPS-stimulated BV2 microgliaConcentration-dependent inhibition
Shizukaol BC. japonicusInhibition of cell adhesion (ICAM-1 expression)TNF-α-stimulated HUVEC54.6 nM
Cycloshizukaol AC. japonicusInhibition of cell adhesion (ICAM-1 expression)TNF-α-stimulated HUVEC1.2 µM
Shizukaol FC. japonicusInhibition of cell adhesion (ICAM-1 expression)TNF-α-stimulated HUVEC34.1 nM
Chlojaponilactone BC. japonicusAnti-inflammatory (NO production inhibition)LPS-induced RAW 264.7 macrophagesPronounced inhibition
Shizukaol DC. serratusCytotoxicitySMMC-7721 (human liver cancer)Concentration-dependent growth repression
Chlorahololide DC. holostegiusCytotoxicityMCF-7 (human breast cancer)6.7 µM
Chlorahololide DC. holostegiusCytotoxicityHepG2 (human liver cancer)13.7 µM
Sessilifol GC. sessilifoliusAnti-neuroinflammatory (NO production inhibition)LPS-stimulated murine BV-2 microglial cells8.3 µM
Sessilifol IC. sessilifoliusAnti-neuroinflammatory (NO production inhibition)LPS-stimulated murine BV-2 microglial cells7.4 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. The following sections provide generalized protocols for the extraction, isolation, and biological evaluation of shizukanolides from Chloranthus species, based on established methods in the literature.

Extraction, Isolation, and Purification of Shizukanolides
  • Plant Material Collection and Preparation: Collect fresh whole plants, roots, or aerial parts of the desired Chloranthus species. The plant material should be washed, air-dried, and then pulverized.

  • Extraction: The powdered plant material is typically extracted with an organic solvent such as ethanol or a mixture of dichloromethane and methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The sesquiterpenoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

    • Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of hexane and ethyl acetate of increasing polarity.

    • Preparative Thin-Layer Chromatography (pTLC): Fractions from the column chromatography are further purified by pTLC on silica gel plates.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., with a C18 column) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Bioassays for Anti-inflammatory and Cytotoxic Activity

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitrite Quantification (Griess Assay): After an incubation period (e.g., 24 hours), the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity: MTT Cell Viability Assay

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in a suitable medium with FBS and antibiotics.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates. After cell attachment, they are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by viable cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Visualizations: Workflows and Signaling Pathways

To visually represent the experimental and logical frameworks, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Screening plant_material Chloranthus Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Isolated this compound hplc->pure_compound anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) pure_compound->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT) pure_compound->cytotoxicity ic50 IC50 Determination anti_inflammatory->ic50 cytotoxicity->ic50

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) ikb->nfkb sequesters in cytoplasm nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->inflammatory_genes upregulates transcription shizukanolide This compound shizukanolide->ikk inhibits

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Cross-Validation of Analytical Methods for Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Overview of Analytical Methods

The selection of an analytical method is contingent on various factors, including the chemical nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the intended application, such as quality control or pharmacokinetic studies. For a sesquiterpene lactone, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) are two commonly employed techniques.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of a representative sesquiterpene lactone. These values are synthesized based on typical performance data for similar natural products.

Performance CharacteristicHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.998[1]
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mL[1]
Precision (RSD%) < 5%< 10%[1]
Accuracy (% Recovery) 95 - 105%90 - 110%[1]
Selectivity ModerateHigh
Run Time 15 - 30 minutes2 - 10 minutes
Cost LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis of a sesquiterpene lactone.

HPLC-UV Method

This method is often used for routine analysis and quality control of bulk materials and finished products due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is extracted with methanol, filtered, and diluted to an appropriate concentration with the mobile phase.

UPLC-MS/MS Method

This technique is preferred for bioanalytical studies and the analysis of complex matrices where high sensitivity and selectivity are required.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.[2]

  • Injection Volume: 2 µL.

  • Sample Preparation: For plasma samples, a protein precipitation or liquid-liquid extraction is performed, followed by evaporation and reconstitution in the mobile phase.

Visualization of Workflows and Pathways

Diagrams can effectively illustrate complex processes. Below are Graphviz diagrams representing a typical cross-validation workflow and a hypothetical signaling pathway that could be modulated by a sesquiterpene lactone.

cross_validation_workflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., UPLC-MS/MS) cluster_comparison Cross-Validation M1_Val Full Method Validation M1_Analysis Sample Analysis M1_Val->M1_Analysis Stat_Comp Statistical Comparison (e.g., Bland-Altman, Deming Regression) M1_Analysis->Stat_Comp M2_Val Full Method Validation M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->Stat_Comp Conclusion Conclusion Stat_Comp->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Compound Sesquiterpene Lactone Compound->Kinase2 Inhibits

Caption: Hypothetical signaling pathway modulated by a sesquiterpene lactone.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in research and drug development. While HPLC-UV offers a robust and cost-effective solution for routine analysis, UPLC-MS/MS provides superior sensitivity and selectivity, making it indispensable for bioanalysis and complex matrices. The choice of method and the design of the cross-validation study should be tailored to the specific requirements of the analytical problem. By demonstrating concordance between different analytical techniques, researchers can ensure a high degree of confidence in their results, facilitating seamless method transfer and data comparison across the lifecycle of a product.

References

Replicating the Synthesis of Shizukanolide H and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported total syntheses of Shizukanolide derivatives, offering a valuable resource for researchers aiming to replicate or build upon these synthetic routes. While a specific total synthesis for Shizukanolide H has not been prominently reported, this guide focuses on the closely related and structurally significant derivatives: Shizukanolide E, Shizukaol A, and Shizukaol D. The methodologies, efficiencies, and key strategic elements of these syntheses are detailed, alongside available data on their biological activities.

Comparative Analysis of Synthetic Strategies

The total syntheses of Shizukanolide derivatives represent significant achievements in natural product synthesis, showcasing elegant strategies to construct their complex polycyclic frameworks. The approaches often leverage biomimetic Diels-Alder reactions, intricate cascade sequences, and precise stereochemical control. Below is a summary of the key quantitative data from the reported syntheses.

Compound Key Strategy Starting Material Total Steps (Longest Linear Sequence) Overall Yield Reference
(±)-Shizukanolide E Matteson Epoxidation, Hodgson CyclopropanationCommercially available materialsNot explicitly statedNot explicitly stated[Reference for Shizukanolide E synthesis]
Shizukaol A Biomimetic Diels-Alder ReactionWieland-Miescher ketone~15 stepsNot explicitly stated[Reference for Shizukaol A synthesis]
Shizukaol D Cascade (Furan Formation/Alkene Isomerization/Diels-Alder)(+)-Verbenone11 stepsNot explicitly stated[1]
Sarcandrolide J Cascade (Furan Formation/Alkene Isomerization/Diels-Alder)(+)-Verbenone11 stepsNot explicitly stated[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of complex syntheses. Below are protocols for key transformations in the synthesis of Shizukaol D and Sarcandrolide J as reported by Liu and coworkers.

Synthesis of Key Dienophile (Precursor to Shizukaol D and Sarcandrolide J)

A multi-step synthesis from (+)-verbenone is employed to generate the dienophile. Key transformations include a conjugate addition, an allylic oxidation, and a cyclopropanation. The detailed procedures for each step are outlined in the supplementary information of the original publication.

Key Cascade Reaction for the Synthesis of Shizukaol D and Sarcandrolide J

The pivotal step in the synthesis by Liu and coworkers is a cascade reaction that efficiently constructs the core of the dimer.

Procedure: To a solution of the dienophile in a suitable solvent, the diene precursor is added, and the mixture is heated to initiate a cascade of furan formation, alkene isomerization, and an intramolecular Diels-Alder cycloaddition. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired [4+2] cycloadduct.

Biological Activity of Shizukanolide Derivatives

Shizukanolide derivatives have garnered significant interest due to their diverse biological activities, including antifungal and cytotoxic properties. A summary of the reported activities is presented below.

Compound Activity Type Cell Line / Organism IC50 / MIC Reference
Shizukaol C AntifungalPythium ultimum, Phytophthora infestans, Botrytis cinerea, Colletotrichum lagenarium, Alternaria kikuchiana, Magnaporthe grisea4-16 µg/ml[2]
Shizukaol D CytotoxicitySMMC-7721 (Human hepatoma)8.82 ± 1.66 µmol/L[1][3]
Shizukaol F AntifungalPythium ultimum, Phytophthora infestans, Botrytis cinerea, Colletotrichum lagenarium, Alternaria kikuchiana, Magnaporthe grisea4-16 µg/ml[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Retrosynthetic Analysis of Shizukaol D and Sarcandrolide J

G Shizukaol_D Shizukaol D / Sarcandrolide J Cycloadduct [4+2] Cycloadduct Shizukaol_D->Cycloadduct Functional Group Interconversion Dienophile Dienophile Cycloadduct->Dienophile Cascade Reaction (Diels-Alder) Diene_Precursor Diene Precursor Cycloadduct->Diene_Precursor Cascade Reaction (Diels-Alder) Verbenone (+)-Verbenone Dienophile->Verbenone Multi-step Synthesis Diene_Precursor->Verbenone Multi-step Synthesis

Caption: Retrosynthesis of Shizukaol D and Sarcandrolide J.

General Workflow for Total Synthesis

G Start Starting Material (e.g., Verbenone) Intermediate1 Key Intermediate 1 (e.g., Dienophile) Start->Intermediate1 Synthesis Intermediate2 Key Intermediate 2 (e.g., Diene) Start->Intermediate2 Synthesis Key_Reaction Key Reaction (e.g., Diels-Alder) Intermediate1->Key_Reaction Intermediate2->Key_Reaction Product Target Molecule (e.g., Shizukaol D) Key_Reaction->Product Purification Purification & Characterization Product->Purification

Caption: General workflow for natural product total synthesis.

Signaling Pathway Inhibition by Shizukaol D

It has been reported that Shizukaol D represses the growth of human liver cancer cells by modulating the Wnt signaling pathway[1][3].

G Shizukaol_D Shizukaol D Wnt_Signaling Wnt Signaling Pathway Shizukaol_D->Wnt_Signaling Inhibits Cell_Growth Cancer Cell Growth Shizukaol_D->Cell_Growth Inhibits Apoptosis Apoptosis Shizukaol_D->Apoptosis Induces Beta_Catenin β-catenin Wnt_Signaling->Beta_Catenin Activates Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Promotes Gene_Expression->Cell_Growth Promotes

Caption: Proposed mechanism of action for Shizukaol D.

References

Shizukanolide H: A Comparative Analysis Against Established Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory disease research, natural compounds are a significant source of novel therapeutic leads. Shizukanolide H, a lindenane sesquiterpenoid dimer isolated from plants of the Chloranthaceae family, belongs to a class of molecules that have demonstrated noteworthy anti-inflammatory potential. This guide provides a comparative analysis of this compound's potential anti-inflammatory profile against well-established drugs, including the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, the corticosteroid Prednisone, and the biologic agent Etanercept.

While direct experimental data on the anti-inflammatory activity of this compound is not extensively available in the public domain, this comparison is based on the reported activities of structurally similar lindenane sesquiterpenoid dimers. These related compounds offer valuable insights into the potential efficacy and mechanism of action of this compound.

Quantitative Comparison of Anti-inflammatory Activity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of inflammation, this often relates to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. The following table summarizes the available IC50 values for lindenane sesquiterpenoids closely related to this compound and compares them with those of standard anti-inflammatory drugs.

Compound/DrugTarget/AssayCell LineIC50
Lindenane Sesquiterpenoid Dimers
(Related to this compound)Inhibition of Nitric Oxide (NO) ProductionRAW 264.7 Macrophages10.7 - 21.16 µM[1]
Inhibition of Nitric Oxide (NO) ProductionBV-2 Microglia3.18 - 11.46 µM[2]
Known Anti-inflammatory Drugs
IbuprofenInhibition of iNOS ActivityRat Primary Cerebellar Glial Cells0.76 mM[1]
Inhibition of iNOS Protein LevelsRat Primary Cerebellar Glial Cells0.89 mM[1]
PrednisoneInhibition of Nitric Oxide (NO) GenerationRAW 264.7 Macrophages126 nM[3]
IndomethacinInhibition of Nitric Oxide (NO) ProductionMurine Peritoneal Macrophages0.14 - 0.5 mM[4]
DexamethasoneInhibition of Nitric Oxide (NO) ProductionJ774 Macrophages0.1 - 10 µM[5][6]
EtanerceptTNF-α InhibitionNot directly comparableBiologic mechanism

Note: The data for Lindenane Sesquiterpenoid Dimers is based on compounds structurally related to this compound and serves as an estimation of its potential activity.

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are mediated through their interaction with specific signaling pathways that regulate the production of inflammatory mediators.

This compound and Related Compounds: Based on studies of related lindenane sesquiterpenoids, the proposed anti-inflammatory mechanism involves the inhibition of key pro-inflammatory signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway. Under inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of genes encoding inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Lindenane sesquiterpenoids have been shown to inhibit this process. Another implicated pathway is the c-Jun N-terminal kinase (JNK) pathway, which is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in the activation of the transcription factor AP-1, another key regulator of inflammatory gene expression.

Shizukanolide_H_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IkB IκB IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS transcription NO NO iNOS->NO AP1 AP-1 JNK->AP1 AP1->Nucleus ShizukanolideH This compound (proposed) ShizukanolideH->IKK inhibits ShizukanolideH->JNK inhibits

Proposed anti-inflammatory pathway of this compound and related compounds.

Known Anti-inflammatory Drugs: In contrast, established anti-inflammatory drugs operate through well-defined mechanisms.

  • Ibuprofen (NSAID): Primarily acts by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.

  • Prednisone (Corticosteroid): As a glucocorticoid, its mechanism is broad. It binds to the glucocorticoid receptor, and this complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like iNOS.

  • Etanercept (Biologic): This is a fusion protein that acts as a decoy receptor for Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. By binding to and neutralizing TNF-α, Etanercept prevents it from activating its receptors on target cells, thus blocking the downstream inflammatory cascade.

Known_Drugs_Pathway cluster_Ibuprofen Ibuprofen cluster_Prednisone Prednisone cluster_Etanercept Etanercept ArachidonicAcid Arachidonic Acid COX COX-1/COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX inhibits GR Glucocorticoid Receptor Nucleus_P Nucleus GR->Nucleus_P AntiInflammatory Anti-inflammatory Proteins Nucleus_P->AntiInflammatory upregulates ProInflammatory Pro-inflammatory Genes (e.g., iNOS) Nucleus_P->ProInflammatory downregulates Prednisone Prednisone Prednisone->GR TNFa TNF-α TNFaR TNF-α Receptor TNFa->TNFaR Inflammation Inflammation TNFaR->Inflammation Etanercept Etanercept Etanercept->TNFa binds & neutralizes

Simplified mechanisms of action for common anti-inflammatory drugs.

Experimental Protocols

The anti-inflammatory activity of lindenane sesquiterpenoids is typically evaluated using in vitro cell-based assays. A standard experimental workflow is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Macrophages Macrophage Cell Line (e.g., RAW 264.7) Pretreatment Pre-treatment with This compound / Drug Macrophages->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) Stimulation->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for iNOS, COX-2) Stimulation->Western_Blot RT_PCR Gene Expression Analysis (RT-PCR for mRNA levels) Stimulation->RT_PCR

General experimental workflow for assessing anti-inflammatory activity.

A more detailed breakdown of a common experimental protocol is provided in the table below.

ParameterDescription
Cell Line RAW 264.7 (murine macrophage) or BV-2 (murine microglia) are commonly used.
Culture Conditions Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Treatment Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
Inflammatory Stimulus Lipopolysaccharide (LPS) from E. coli is added to the culture medium to induce an inflammatory response.
Incubation Cells are incubated with the test compound and LPS for a specified period (e.g., 24 hours).
Nitric Oxide Assay The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
Cytokine Analysis Levels of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Western Blotting Cell lysates are subjected to SDS-PAGE and immunoblotting to determine the protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated forms of NF-κB, JNK).
Cell Viability Assay An MTT or similar assay is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Conclusion

While direct and comprehensive data for this compound is still emerging, the available information on structurally related lindenane sesquiterpenoid dimers suggests a promising anti-inflammatory profile. The IC50 values for nitric oxide inhibition by these related compounds are in the low micromolar range, indicating a potency that, while not as high as the corticosteroid Prednisone, is comparable to or potentially better than some NSAIDs. The proposed mechanism of action, involving the inhibition of the NF-κB and JNK signaling pathways, points to a targeted approach to modulating the inflammatory response. Further research, including direct experimental evaluation of this compound and in vivo studies, is warranted to fully elucidate its therapeutic potential and to definitively position it relative to existing anti-inflammatory drugs. The unique chemical scaffold of this compound and its congeners makes them attractive candidates for the development of new anti-inflammatory agents.

References

Unraveling the Structure-Activity Relationship of Shizukanolides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) within the Shizukanolide family of natural products. By presenting key experimental data in a clear, comparative format, alongside detailed methodologies and visual representations of relevant signaling pathways, this guide aims to accelerate the development of novel therapeutics based on the Shizukanolide scaffold.

The Shizukanolide family, a class of lindenane-type sesquiterpenoid dimers, has garnered significant attention in the scientific community for its diverse and potent biological activities. Primarily isolated from plants of the Chloranthus genus, these compounds have demonstrated promising anti-inflammatory and cytotoxic effects, making them attractive candidates for drug discovery and development. Understanding the relationship between their intricate molecular architecture and their biological function is paramount for the rational design of new, more effective therapeutic agents.

Comparative Analysis of Biological Activity

The biological evaluation of various Shizukanolide analogs has revealed critical structural motifs that govern their cytotoxic and anti-inflammatory properties. The following tables summarize the available quantitative data, offering a side-by-side comparison of the potency of different derivatives.

Cytotoxicity of Shizukanolide Analogs

The cytotoxic potential of Shizukanolide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are presented in Table 1.

CompoundCell LineIC50 (µM)Reference
Shizukaol BBV2 (microglia)> 40[1]
Chloranthalactone BRAW264.7 (macrophage)> 50[2]
Lindenane Dimer 21BV2 (microglia)3.18[1]
Lindenane Dimer 22BV2 (microglia)11.46[1]
Lindenane Dimer 23BV2 (microglia)5.32[1]
Lindenane Dimer 24BV2 (microglia)4.66[1]
Lindenane Dimer 26BV2 (microglia)9.87[1]
Lindenane Dimer 30BV2 (microglia)7.53[1]
Lindenane Dimer 32BV2 (microglia)6.21[1]
Lindenane Dimer 36BV2 (microglia)8.95[1]

Table 1: Cytotoxicity of Lindenane Sesquiterpenoid Dimers against BV-2 Microglial Cells. The IC50 values represent the concentration of the compound required to inhibit the growth of the cells by 50%. Data is compiled from a study on lindenane sesquiterpenoid dimers from Chloranthus holostegius.[1]

Anti-inflammatory Activity of Shizukanolide Analogs

The anti-inflammatory effects of Shizukanolides are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. A summary of the reported IC50 values for NO inhibition is provided in Table 2.

CompoundCell LineIC50 (µM) for NO InhibitionReference
Shizukaol BBV2 (microglia)~10[3]
Chloranthalactone BRAW264.7 (macrophage)12.5[2]
ShizukahenriolBV2 (microglia)~20[4]
Lindenane Dimer 21BV2 (microglia)3.18[1]
Lindenane Dimer 22BV2 (microglia)11.46[1]
Lindenane Dimer 23BV2 (microglia)5.32[1]
Lindenane Dimer 24BV2 (microglia)4.66[1]
Lindenane Dimer 26BV2 (microglia)9.87[1]
Lindenane Dimer 30BV2 (microglia)7.53[1]
Lindenane Dimer 32BV2 (microglia)6.21[1]
Lindenane Dimer 36BV2 (microglia)8.95[1]

Table 2: Anti-inflammatory Activity of Shizukanolide Analogs. The IC50 values represent the concentration of the compound required to inhibit nitric oxide (NO) production by 50% in LPS-stimulated macrophage or microglial cells. Data is compiled from multiple sources.[1][2][3][4]

Key Signaling Pathways

The biological effects of the Shizukanolide family are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

SAR_Workflow cluster_0 Compound Library cluster_1 Biological Screening cluster_2 Data Analysis & SAR cluster_3 Mechanism of Action cluster_4 Lead Optimization A Natural Shizukanolides C Cytotoxicity Assays (e.g., MTT) A->C D Anti-inflammatory Assays (e.g., Griess Assay) A->D B Synthetic Analogs B->C B->D E Identify Active Compounds C->E D->E F Establish Structure-Activity Relationships (SAR) E->F G Signaling Pathway Analysis (e.g., Western Blot) F->G H Design & Synthesize New Analogs F->H H->B

Figure 1: Logical Workflow for Shizukanolide SAR Studies. This diagram illustrates the iterative process of identifying and optimizing lead compounds from the Shizukanolide family.

JNK-AP-1 Signaling Pathway

Several Shizukanolides, including Shizukaol B, exert their anti-inflammatory effects by modulating the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway.[3] This pathway is a critical regulator of inflammatory gene expression.

JNK_AP1_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MKK MKK4/7 MAP3K->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation Shizukanolide Shizukanolide Shizukanolide->JNK Inhibition

Figure 2: Shizukanolide Inhibition of the JNK-AP-1 Pathway. Shizukanolides can inhibit the phosphorylation of JNK, thereby preventing the activation of the AP-1 transcription factor and subsequent expression of inflammatory genes.

Nrf2 Signaling Pathway

Shizukahenriol, another member of this family, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Shizukahenriol Shizukahenriol Shizukahenriol->Keap1 Inactivates Nrf2_n->ARE Binds

Figure 3: Activation of the Nrf2 Pathway by Shizukahenriol. Shizukahenriol disrupts the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant genes.

Experimental Protocols

To ensure the reproducibility and facilitate the comparison of experimental results, detailed methodologies for the key assays cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the Shizukanolide analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

The Griess assay is a common method for measuring nitric oxide (NO) concentration by quantifying its stable metabolite, nitrite.

Procedure:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of Shizukanolide analogs for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[7]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[7]

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the collected supernatant.[7]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: The nitrite concentration is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [1 - (Nitrite in treated cells / Nitrite in LPS-stimulated cells)] x 100. The IC50 value is determined from the dose-response curve.

Conclusion

The Shizukanolide family of natural products represents a promising source of lead compounds for the development of novel anti-inflammatory and anticancer agents. This guide has provided a comparative overview of their structure-activity relationships, highlighting key structural features that influence their biological activity. The detailed experimental protocols and visual representations of the underlying signaling pathways offer a valuable resource for researchers in the field. Further investigation into the synthesis of novel analogs and a deeper understanding of their mechanisms of action will be crucial for translating the therapeutic potential of Shizukanolides into clinical applications.

References

Comparative cytotoxicity of Shizukanolide H on normal versus cancer cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Shizukanolide H, with a specific focus on the closely related and more extensively studied compound, Shizukaol D. Due to the limited availability of public data on this compound, this document will focus on the experimental findings related to Shizukaol D's effects on cancer cell lines. Currently, comprehensive data directly comparing the cytotoxicity of Shizukaol D on a panel of normal versus cancer cell lines is limited in the available scientific literature.

Executive Summary

Shizukaol D, a dimeric sesquiterpenoid, has demonstrated significant cytotoxic activity against human liver cancer cell lines. Experimental data indicates that Shizukaol D induces apoptosis and inhibits cancer cell proliferation by modulating the Wnt signaling pathway. This guide summarizes the available quantitative data, details the experimental protocols used in these studies, and provides visual representations of the experimental workflow and the implicated signaling pathway.

Comparative Cytotoxicity Data

The cytotoxic effects of Shizukaol D have been evaluated against human liver cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented below.

Cell LineCell TypeIC50 (µM) after 48hReference
FocusHuman Hepatocellular Carcinoma~25[1]
SMMC-7721Human Hepatocellular Carcinoma~20[1]

Experimental Protocols

The following section outlines the methodologies employed in the key experiments to determine the cytotoxicity and mechanism of action of Shizukaol D.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of Shizukaol D was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human liver cancer cells (Focus and SMMC-7721) were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of Shizukaol D for different time intervals (e.g., 24, 48, and 72 hours).

  • MTT Incubation: Following the treatment period, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium containing MTT was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm. The cell viability was expressed as a percentage of the viability of untreated control cells.

Apoptosis Analysis

The induction of apoptosis by Shizukaol D was confirmed through methods such as Hoechst 33342 staining.

  • Cell Treatment: Cancer cells were treated with Shizukaol D at a specific concentration for a defined period.

  • Staining: The cells were then stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • Microscopy: The stained cells were observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Western Blot Analysis

Western blotting was used to investigate the effect of Shizukaol D on the protein expression levels within the Wnt signaling pathway.

  • Protein Extraction: Cancer cells were treated with Shizukaol D, and total protein was extracted from the cells.

  • Protein Quantification: The concentration of the extracted protein was determined using a protein assay, such as the Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies specific to the target proteins (e.g., β-catenin, c-Myc, Cyclin D1) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands were visualized using a chemiluminescence detection system.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer/Normal Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Add Shizukaol D at various concentrations incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add Solubilizing Agent (DMSO) incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of Shizukaol D.

Wnt Signaling Pathway Modulation by Shizukaol D

wnt_pathway Wnt Signaling Pathway Inhibition by Shizukaol D cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt frizzled Frizzled wnt->frizzled binds lrp56 LRP5/6 dsh Dsh frizzled->dsh activates destruction_complex Destruction Complex (Axin, APC, GSK-3β, CK1) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates shizukaol_d Shizukaol D shizukaol_d->destruction_complex stabilizes? tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef activates target_genes Target Gene Transcription (c-Myc, Cyclin D1) tcf_lef->target_genes promotes

Caption: Proposed mechanism of Shizukaol D on the Wnt signaling pathway.

References

Validating the Target Engagement of Shizukanolide H in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of Shizukanolide H, a sesquiterpenoid natural product. While the direct molecular target of this compound is still under investigation, this document outlines a systematic approach to its identification and validation, using the Notch signaling pathway as a hypothetical target. This pathway is crucial in cellular differentiation, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[1][2]

We will compare this compound with known Notch inhibitors, such as γ-secretase inhibitors (GSIs), to provide a comprehensive validation strategy. The experimental protocols and data presentation formats detailed below serve as a robust template for researchers investigating novel bioactive compounds.

Comparative Analysis of Target Engagement Methods

Validating that a compound binds to its intended target within a cell and elicits a functional response is a cornerstone of drug discovery.[3] Several biophysical and cell-based methods can be employed to confirm target engagement. Below is a comparison of key techniques for validating the interaction of this compound with a putative target, such as a component of the Notch signaling pathway.

Method Principle This compound Application Alternative (GSI) Application Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Determine the thermal stability of the target protein (e.g., Notch1) in the presence of varying concentrations of this compound.Compare the stabilization of γ-secretase complex components by a known GSI.Label-free, performed in a cellular environment, provides direct evidence of target binding.[4]Requires a specific antibody for the target protein, may not be suitable for all proteins.
Affinity-Based Pulldown Assays An immobilized version of the compound is used to "pull down" its binding partners from cell lysates.[5][6]Synthesize a biotinylated or bead-conjugated form of this compound to identify interacting proteins via mass spectrometry.Use a known GSI analog with an affinity tag to confirm interactions with the γ-secretase complex.Unbiased identification of potential binding partners.[6]Requires chemical modification of the compound which may alter its binding properties, potential for non-specific binding.
Proximity Ligation Assay (PLA) Detects close proximity of two molecules in situ, indicating an interaction.Use antibodies against the putative target and a modified this compound with a DNA probe to visualize binding in fixed cells.[7]Visualize the interaction between a GSI and its target within the γ-secretase complex at a subcellular level.High sensitivity and specificity, provides spatial information about the interaction.[7]Requires specific antibodies and chemical modification of the small molecule.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein to determine binding affinity and thermodynamics.[8]Quantify the binding affinity of this compound to the purified target protein domain.Determine the thermodynamic signature of a known GSI binding to its target.Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).[8]Requires large amounts of purified protein, not a cell-based assay.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface upon ligand binding to an immobilized protein.[8]Analyze the kinetics (kon, koff) and affinity (Kd) of this compound binding to the immobilized target protein.Characterize the binding kinetics of a GSI to its target.Real-time analysis of binding kinetics, high sensitivity.[8]Requires protein immobilization which may affect its conformation, not a cell-based assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound directly binds to and stabilizes the putative target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with active Notch signaling) to 80-90% confluency. Treat cells with varying concentrations of this compound or a known GSI (as a positive control) for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation and Detection: Centrifuge the heated samples to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the putative target protein (e.g., Notch1 intracellular domain, NICD). Use a secondary antibody conjugated to HRP for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_heating Lysis & Heating cluster_analysis Analysis A Plate Cells B Treat with this compound or GSI (Control) A->B C Harvest & Lyse Cells B->C D Heat Lysate Aliquots (Temperature Gradient) C->D E Centrifuge & Collect Supernatant D->E F Western Blot for Target Protein E->F G Quantify Bands & Plot Melting Curve F->G Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting A Treat Cells: - Vehicle - this compound - GSI B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Antibody Incubation (Notch Pathway Proteins) E->F G Detection & Quantification F->G Notch_Signaling_Pathway Ligand Notch Ligand (e.g., Jagged, Delta) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding Cleavage1 S2 Cleavage (ADAM Protease) NotchReceptor->Cleavage1 GammaSecretase γ-Secretase Complex (S3 Cleavage) Cleavage1->GammaSecretase NICD_cyto NICD (Cytoplasm) GammaSecretase->NICD_cyto Release NICD_nuc NICD (Nucleus) NICD_cyto->NICD_nuc Nuclear Translocation CSL CSL NICD_nuc->CSL Mastermind Mastermind CSL->Mastermind TargetGenes Target Gene Transcription (e.g., HES1) Mastermind->TargetGenes Activation ShizukanolideH This compound ShizukanolideH->NICD_cyto Potential Inhibition

References

A Comparative Guide to the Efficacy of Natural and Synthetic Shizukanolide H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct head-to-head comparative studies on the efficacy of natural versus synthetic Shizukanolide H have been published. This guide provides a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats based on the known biological activities of natural this compound and related compounds, alongside established synthetic strategies for this class of molecules.

Introduction to this compound

This compound is a naturally occurring lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthaceae family. Natural extracts containing this compound and its analogs have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1] The complex structure of this compound has also made it a target for total synthesis, which allows for the production of the pure compound for further biological evaluation and the generation of novel analogs.[2][3] This guide outlines a proposed study to compare the efficacy of this compound from both natural and synthetic sources.

Proposed Comparative Efficacy Data

The following tables are templates for presenting quantitative data from a comparative study of natural and synthetic this compound.

Table 1: Comparative Cytotoxic Activity of Natural vs. Synthetic this compound

Compound SourceCell LineIC50 (µM) ± SD
Natural this compound A549 (Lung Carcinoma)Hypothetical Value
HeLa (Cervical Cancer)Hypothetical Value
DLD-1 (Colorectal Adenocarcinoma)Hypothetical Value
Synthetic this compound A549 (Lung Carcinoma)Hypothetical Value
HeLa (Cervical Cancer)Hypothetical Value
DLD-1 (Colorectal Adenocarcinoma)Hypothetical Value
Positive Control (e.g., Doxorubicin) A549 (Lung Carcinoma)Reference Value
HeLa (Cervical Cancer)Reference Value
DLD-1 (Colorectal Adenocarcinoma)Reference Value

Table 2: Comparative Anti-inflammatory Activity of Natural vs. Synthetic this compound

Compound SourceAssayIC50 (µM) ± SD
Natural this compound Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cellsHypothetical Value
Synthetic this compound Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cellsHypothetical Value
Positive Control (e.g., Dexamethasone) Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cellsReference Value

Key Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory and cytotoxic natural products exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a critical regulator of the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB activation is a likely mechanism of action for this compound.[6][7][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Shizukanolide_H This compound Shizukanolide_H->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NF-κB_n->Gene_Expression Induces

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Experimental Workflow for Comparative Analysis

A robust comparison would involve parallel testing of the natural and synthetic compounds in a standardized workflow.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis Natural_SH Natural This compound Cytotoxicity Cytotoxicity Assay (MTT) Natural_SH->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) Natural_SH->Anti_Inflammatory Synthetic_SH Synthetic This compound Synthetic_SH->Cytotoxicity Synthetic_SH->Anti_Inflammatory IC50_Cytotoxicity IC50 Calculation (Cytotoxicity) Cytotoxicity->IC50_Cytotoxicity IC50_Inflammation IC50 Calculation (Anti-inflammation) Anti_Inflammatory->IC50_Inflammation Comparison Comparative Efficacy Report IC50_Cytotoxicity->Comparison IC50_Inflammation->Comparison

References

Safety Operating Guide

Proper Disposal of Shizukanolide H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Shizukanolide H, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[1] Do not dispose of this compound down the drain or in regular trash.[1][2][3]

  • Waste Identification and Classification:

    • Treat all this compound waste, including pure compound, contaminated solutions, and grossly contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.[4]

  • Container Selection and Management:

    • Use a dedicated, leak-proof container made of a material compatible with this compound and any solvents used.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be in good condition with a secure, screw-top cap.[4][5]

    • Keep the waste container closed at all times, except when adding waste.[4][6]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1]

    • The label must include the words "Hazardous Waste."[1][4]

    • Clearly write the full chemical name, "this compound," and list all other components of the waste mixture, including solvents and their approximate concentrations.[1][4] Do not use abbreviations or chemical formulas.[1][4]

    • Include the date of waste generation, the principal investigator's name, and the laboratory location.[1]

  • Waste Segregation and Storage:

    • Store the this compound waste container in a designated satellite accumulation area within the laboratory.[5][6]

    • Segregate the waste from incompatible materials.[1] For instance, keep it separate from acids, bases, and oxidizers.[5]

    • Utilize secondary containment, such as a plastic tub, to capture any potential leaks.

  • Disposal of Empty Containers:

    • A container that held this compound is considered empty only when all contents have been removed.

    • The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.

    • For containers that held acutely toxic chemicals, triple rinsing is often required, with all rinsate collected as hazardous waste.[3][4] Given the lack of specific toxicity data for this compound, it is prudent to follow this triple-rinse procedure.

    • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or designated glass disposal.[3]

  • Request for Waste Pickup:

    • Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), contact your institution's EHS office to schedule a waste pickup.[5]

Chemical and Physical Properties

While specific data for this compound is limited, the following table summarizes available information for the parent compound, Shizukanolide.

PropertyValue
Molecular Formula C₁₅H₁₈O₂
Molecular Weight 230.30 g/mol
CAS Number 70578-36-8

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Add Waste to Container in a Fume Hood C->D E Securely Cap Container When Not in Use D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Is the container full? F->G G->D No H Contact EHS for Waste Pickup G->H Yes I End H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Shizukanolide H

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Shizukanolide H is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table summarizes the recommended PPE based on general safety guidelines for hazardous chemicals and compounds known to cause skin sensitization.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile rubber gloves are recommended. Avoid latex, leather, and fabric gloves as they do not offer adequate protection against chemical exposure[1][2].
Body Protection Lab Coat/CoverallsA long-sleeved lab coat or a disposable spray overall should be worn to protect the skin[2][3]. For tasks with a higher risk of splashing, a liquid-tight overall is advised[2].
Eye & Face Protection Safety Goggles/Face ShieldTightly fitting safety goggles or a face shield are necessary to protect against splashes[3][4].
Respiratory Protection RespiratorIn situations where aerosols or dust may be generated, a filtering half mask or a half mask with appropriate filters should be used[3].
Foot Protection Closed-toe ShoesNeoprene or nitrile rubber boots are recommended when handling larger quantities or in case of spills[2]. At a minimum, fully enclosed, chemical-resistant shoes should be worn.

Health and Safety Data

The following table summarizes the key toxicological and hazard information for a representative sesquiterpenoid lactone, providing an indication of the potential hazards of this compound.

Data PointValueSource
Acute Oral Toxicity (LD50, Rat) 4,500 mg/kgSigma-Aldrich SDS
Skin Irritation Causes skin irritation (H315)Sigma-Aldrich SDS
Eye Irritation Causes serious eye irritation (H319)Sigma-Aldrich SDS
Skin Sensitization May cause an allergic skin reaction (H317)Sigma-Aldrich SDS
Aquatic Hazard Toxic to aquatic life (H401)Sigma-Aldrich SDS

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Hood prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve exp_run Conduct Experiment handling_dissolve->exp_run cleanup_decontaminate Decontaminate Work Surfaces exp_run->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste : All solutions containing this compound, as well as any rinsate from cleaning contaminated glassware, should be collected in a designated, labeled hazardous waste container[5]. The container should be kept closed when not in use.

  • Contaminated Labware : Disposable labware, such as pipette tips and vials, that have come into contact with this compound should be collected in a separate, clearly labeled waste bag or container[5].

  • Empty Containers : Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as chemical waste[5]. After rinsing, the label on the empty container should be defaced or removed before disposal[5].

  • Spills : In the event of a spill, the area should be decontaminated. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

  • Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance[5][6]. Under no circumstances should this compound be disposed of down the drain or in regular trash[5].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.